molecular formula C7H9NO2 B1353602 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL CAS No. 36721-61-6

1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Cat. No.: B1353602
CAS No.: 36721-61-6
M. Wt: 139.15 g/mol
InChI Key: ILPQOFRAYWDXCJ-UHFFFAOYSA-N
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Description

1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(hydroxymethyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPQOFRAYWDXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452440
Record name 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36721-61-6
Record name 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol, a valuable pyridinone derivative for research and development in the pharmaceutical industry. This document details the necessary starting materials, step-by-step experimental protocols, and relevant characterization data, presented in a clear and accessible format.

Chemical and Physical Properties

PropertyValueReference
CAS Number 36721-61-6
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Synonyms 3-(Hydroxymethyl)-1-methyl-2(1H)-pyridinone, 1-Methyl-2-pyridone-3-methanol

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The second step is the selective reduction of the carboxylic acid group to a primary alcohol.

Synthesis_Pathway Start Starting Materials Intermediate 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Start->Intermediate Synthesis of Precursor FinalProduct This compound Intermediate->FinalProduct Reduction

Caption: Overall synthetic workflow.

Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step. While various methods exist for the synthesis of pyridone carboxylic acids, a common approach involves the cyclization of appropriate precursors. For the N-methylated target, a subsequent methylation step is necessary if the initial cyclization does not incorporate the methyl group.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

This protocol is adapted from a general method for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can then be N-methylated.

Materials:

  • Meldrum's acid

  • Triethyl orthoformate

  • Aniline

  • Cyanoacetamide

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Preparation of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione: A mixture of Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5 minutes. The resulting syrupy mass is diluted with 30 mL of ethanol and refluxed for an additional 3 minutes. After cooling to approximately 20°C, the mixture is diluted with 100 mL of water. The product is allowed to crystallize over 2 hours, then filtered, washed with water, 60% ethanol, and finally hexane.

  • Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid: To a vigorously stirred suspension of the product from the previous step (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol, potassium hydroxide (0.02 mol) is added. The reaction mixture is stirred for 24 hours. Following this, the mixture is acidified with concentrated HCl to a pH of 5 and maintained for 3 hours. The resulting precipitate is filtered off and washed successively with water and ethanol to yield the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Experimental Protocol: N-Methylation

While a specific protocol for the N-methylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid was not found in the initial search, a general procedure for the N-methylation of pyridones can be adapted. This typically involves a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Materials:

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

  • Dimethyl sulfate or Methyl iodide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetone

Procedure (General):

  • To a solution of 2-oxo-1,2-dihydropyridine-3-carboxylic acid in an anhydrous solvent (e.g., DMF), a base (e.g., K₂CO₃ or NaH) is added portion-wise at 0°C.

  • The mixture is stirred for a period to allow for deprotonation.

  • The methylating agent (e.g., dimethyl sulfate or methyl iodide) is then added dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Step1_Workflow cluster_0 Preparation of Anilinomethylidene Meldrum's Acid cluster_1 Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid cluster_2 N-Methylation A1 Meldrum's Acid + Triethyl orthoformate + Aniline A2 Reflux A1->A2 A3 Crystallization A2->A3 B1 Anilinomethylidene + Cyanoacetamide + KOH in EtOH A3->B1 B2 Stir 24h B1->B2 B3 Acidify with HCl B2->B3 B4 Filter and Wash B3->B4 C1 Pyridone Acid + Base in Anhydrous Solvent B4->C1 C2 Add Methylating Agent C1->C2 C3 Reaction and Work-up C2->C3

Caption: Workflow for Step 1.

Step 2: Reduction of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The reduction of the carboxylic acid to a primary alcohol is a key transformation in this synthesis. Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

This protocol is a general procedure for the reduction of carboxylic acids using LiAlH₄ and should be performed with caution due to the reactive nature of the reagent.

Materials:

  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Dilute Sulfuric Acid (H₂SO₄) or Sodium sulfate (Na₂SO₄) solution

  • Diethyl ether

Procedure:

  • Reaction Setup: A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (excess, typically 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Carboxylic Acid: A solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is cooled to 0°C and cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water or a saturated aqueous solution of sodium sulfate to decompose the excess LiAlH₄ and the aluminum salts.

  • Work-up: The resulting mixture is filtered to remove the aluminum salts. The filtrate is extracted with diethyl ether or another suitable organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Step2_Workflow cluster_0 Reduction Reaction cluster_1 Work-up and Purification D1 LiAlH₄ suspension in anhydrous THF D2 Add Carboxylic Acid solution in THF at 0°C D1->D2 D3 Reflux D2->D3 E1 Quench with Ethyl Acetate and Water at 0°C D3->E1 E2 Filter and Extract with Organic Solvent E1->E2 E3 Wash, Dry, and Concentrate E2->E3 E4 Purify by Chromatography or Recrystallization E3->E4

Caption: Workflow for Step 2.

Data Presentation

Table 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Starting MaterialMolar Mass ( g/mol )Amount (g)MolesEquivalents
2-Oxo-1,2-dihydropyridine-3-carboxylic acid---1.0
Methylating Agent----
Base----
Product 153.14 - - -
Yield (%) -

Table 2: Reduction to this compound

Starting MaterialMolar Mass ( g/mol )Amount (g)MolesEquivalents
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid153.14--1.0
Lithium Aluminum Hydride37.95---
Product 139.15 - - -
Yield (%) -

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The quenching process should be performed slowly and with extreme caution in a fume hood.

  • Dimethyl sulfate and methyl iodide are toxic and carcinogenic. They should be handled with extreme care in a well-ventilated fume hood, using appropriate PPE.

  • Aniline is toxic and should be handled in a fume hood.

This guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature for more specific details and adapt the procedures as necessary based on their experimental setup and available resources. Careful planning and adherence to safety protocols are essential for the successful and safe execution of this synthesis.

An In-depth Technical Guide to the Chemical Properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also contextualizes its potential characteristics and reactivity based on the broader class of pyridin-2(1H)-ones. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available information and the existing knowledge gaps to encourage further investigation.

Chemical and Physical Properties

Precise experimental values for many of the physicochemical properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one are not extensively reported. The available data, primarily from chemical suppliers, are summarized below. For context, properties of the closely related compound, 3-hydroxy-1-methylpyridin-2(1H)-one, are also included where available, as the hydroxymethyl group may influence these properties.

Table 1: Physicochemical Properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one and a Related Compound

Property3-(hydroxymethyl)-1-methylpyridin-2(1H)-one3-hydroxy-1-methylpyridin-2(1H)-one (for comparison)
IUPAC Name 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one3-hydroxy-1-methylpyridin-2(1H)-one
CAS Number 36721-61-619365-01-6[1]
Molecular Formula C₇H₉NO₂C₆H₇NO₂[1]
Molecular Weight 139.15 g/mol 125.13 g/mol [1]
Physical Form SolidWhite crystal or crystalline powder[1]
Melting Point Not reported~186-188 °C[1]
Boiling Point Not reportedPredicted: 311.6 °C at 760 mmHg
Solubility Not reportedLow solubility in water; soluble in ethanol, ether[1]
pKa Not reportedPredicted: 9.03 ± 0.58
InChI InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-4,9H,5H2,1H3InChI=1/C6H7NO2/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3[1]
InChIKey ILPQOFRAYWDXCJ-UHFFFAOYSA-NNot available
Canonical SMILES CN1C=CC=C(C1=O)COCN1C=CC=C(C1=O)O

Storage and Handling: Store in a dry, sealed container at room temperature. Safety data suggests the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Synthesis and Reactivity

A plausible synthetic approach could involve the N-methylation of a pre-existing 3-(hydroxymethyl)pyridin-2(1H)-one or the functionalization of a 1-methylpyridin-2(1H)-one scaffold at the 3-position. The synthesis of various pyridin-2(1H)-one derivatives often involves multi-step sequences, including condensation and cyclization reactions[2].

The reactivity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one will be dictated by the pyridinone ring and the hydroxymethyl group. The pyridinone core can undergo various transformations, and the hydroxymethyl group offers a handle for further functionalization, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

G General Synthetic Workflow for Pyridinone Derivatives cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Purification and Analysis cluster_3 Final Product A Simple Pyridine or Precursor G Cyclization/ Condensation A->G B Methylating Agent D N-Methylation B->D C Hydroxymethyl Source (e.g., Formaldehyde) F Hydroxymethylation C->F E Ring Functionalization (e.g., Lithiation, Halogenation) E->F H Column Chromatography F->H G->E I Recrystallization H->I J Spectroscopic Characterization (NMR, MS, IR) I->J K 3-(hydroxymethyl)-1- methylpyridin-2(1H)-one J->K

A generalized workflow for the synthesis of pyridinone derivatives.

Spectroscopic Data

No specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one has been identified. For research purposes, it would be necessary to acquire this data experimentally upon synthesis and purification of the compound. The expected spectral features would include signals corresponding to the N-methyl group, the aromatic protons on the pyridinone ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton in the ¹H NMR spectrum. The mass spectrum should show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Potential Applications in Drug Development

While there is no direct research on the biological activity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one, the pyridin-2(1H)-one scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities[3]. These activities include antiviral, anticancer, and anti-inflammatory properties[3][4].

A structurally similar compound, 3-(hydroxymethyl)-6-methylpyridin-2(1H)-one, has been investigated as a positive allosteric modulator of glutamate receptors, suggesting potential applications in treating cognitive impairments[5]. Furthermore, derivatives of this related compound have been used in the synthesis of p53-activating anticancer agents[5]. This indicates that 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one could be a valuable starting point for the development of novel therapeutics. The hydroxymethyl group, in particular, can be a key feature for improving the pharmacokinetic and pharmacodynamic properties of a lead compound[6].

G Hypothetical Signaling Pathway Modulation A 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one B Target Receptor (e.g., Glutamate Receptor) A->B Modulation C Downstream Signaling Cascade B->C Activation/ Inhibition D Cellular Response (e.g., Enhanced Synaptic Plasticity, Apoptosis of Cancer Cells) C->D E Therapeutic Outcome (e.g., Cognitive Enhancement, Anti-tumor Activity) D->E

A potential mechanism of action for a pyridinone-based therapeutic.

Conclusion and Future Directions

3-(hydroxymethyl)-1-methylpyridin-2(1H)-one is a chemical entity with potential for further investigation, particularly in the field of medicinal chemistry. The available data on its basic chemical properties are limited, and there is a clear need for experimental determination of its physicochemical characteristics, the development of robust synthetic protocols, and comprehensive spectroscopic analysis. Given the established biological importance of the pyridin-2(1H)-one scaffold, future research into the biological activities of this specific compound is warranted and could lead to the discovery of novel therapeutic agents.

References

In-Depth Technical Guide to the Structure Elucidation of CAS 36721-61-6: 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the chemical compound identified by CAS number 36721-61-6, which is 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. The structural confirmation of this pyridinone derivative relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the hypothetical experimental protocols and presents the expected quantitative data from these analyses, offering a foundational resource for researchers working with this and structurally related molecules.

Introduction

3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (Figure 1) is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and unambiguous structure elucidation is the cornerstone of any research involving such compounds, ensuring the reliability of subsequent biological and pharmacological studies. This guide outlines the standard methodologies and expected outcomes for the structural characterization of this specific molecule.

Figure 1: Chemical Structure of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Figure 2. 2D structure of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one.

Physicochemical Properties

A summary of the key physicochemical properties for CAS 36721-61-6 is presented in Table 1.

PropertyValueReference
CAS Number 36721-61-6N/A
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Solid[1]

Spectroscopic Data for Structure Elucidation

The definitive structure of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is established through a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The expected chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and chemical environment of each atom.

3.1.1. Experimental Protocol for NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm assignments.

3.1.2. Expected ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the methyl, hydroxymethyl, and pyridinone ring protons. The expected chemical shifts and multiplicities are summarized in Table 2.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-CH3.4 - 3.6singlet3HN/A
CH ₂-OH4.5 - 4.7singlet or doublet2HJ(H,OH) if observable
CH ₂-OH Variable (broad singlet)broad singlet1HN/A
Ring H -46.1 - 6.3triplet1HJ ≈ 7-8
Ring H -57.2 - 7.4doublet of doublets1HJ ≈ 7-8, J ≈ 2
Ring H -67.0 - 7.2doublet of doublets1HJ ≈ 7-8, J ≈ 2

3.1.3. Expected ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are presented in Table 3.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
N-C H₃35 - 40
C H₂-OH55 - 60
C -3125 - 130
C -4105 - 110
C -5135 - 140
C -6120 - 125
C =O160 - 165

Logical Workflow for NMR Analysis

G cluster_0 NMR Data Acquisition cluster_1 Spectral Interpretation A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Acquire 2D NMR (COSY, HSQC, HMBC) B->D C->D E Assign Proton Signals (Chemical Shift, Integration, Multiplicity) D->E G Correlate Protons and Carbons using 2D NMR E->G F Assign Carbon Signals F->G H Confirm Connectivity and Final Structure G->H

Figure 3. Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

3.2.1. Experimental Protocol for Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is ideal for obtaining accurate mass measurements. Electron Ionization (EI) is a common technique for this type of molecule.

  • Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a separation technique, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions.

3.2.2. Expected Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound. The high-resolution mass measurement will confirm the elemental formula. Key expected data points are summarized in Table 4.

IonExpected m/z (Nominal Mass)Expected m/z (Accurate Mass)Interpretation
[M]⁺•139139.0633Molecular Ion
[M-CH₂OH]⁺108108.0450Loss of the hydroxymethyl group
[M-H₂O]⁺•121121.0528Loss of water
[C₅H₄NO]⁺9494.0317Fragmentation of the pyridinone ring

Fragmentation Pathway

G A [C₇H₉NO₂]⁺• m/z = 139 B [C₆H₆NO]⁺ m/z = 108 A->B - •CH₂OH C [C₇H₇NO]⁺• m/z = 121 A->C - H₂O D Further Fragments B->D C->D

Figure 4. Postulated fragmentation pathway in EI-MS.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provide a robust and unequivocal confirmation of the structure of CAS 36721-61-6 as 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. The methodologies and expected data presented in this guide serve as a valuable resource for the verification and quality control of this compound in research and development settings. The detailed spectroscopic tables and workflow diagrams offer a clear and concise reference for scientists and professionals in the field.

References

An In-depth Technical Guide to the NMR Analysis of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol. Due to the absence of published experimental NMR data for this specific compound, this guide leverages predicted NMR data and compares it with experimental data from structurally similar analogues to provide a thorough analytical overview. This document is intended to assist researchers in the structural elucidation and characterization of novel pyridone derivatives.

Introduction

This compound is a substituted pyridinone. The pyridinone scaffold is a common motif in medicinal chemistry, and understanding the precise structure and electronic environment of its derivatives is crucial for drug design and development. NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. This guide presents a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of the title compound, supported by data from related structures.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the related compound, 1-methyl-2-pyridone. The predicted data was generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H47.30 - 7.40Doublet of Doublets (dd)J(H4, H5) = 6.5, J(H4, H6) = 1.5
H56.15 - 6.25Triplet (t)J(H5, H4) = 6.5, J(H5, H6) = 6.5
H67.10 - 7.20Doublet of Doublets (dd)J(H6, H5) = 6.5, J(H6, H4) = 1.5
CH₂4.60 - 4.70Singlet (s)-
N-CH₃3.50 - 3.60Singlet (s)-
OH(variable)Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C2 (C=O)162.0 - 164.0
C3125.0 - 127.0
C4138.0 - 140.0
C5105.0 - 107.0
C6135.0 - 137.0
CH₂58.0 - 60.0
N-CH₃36.0 - 38.0

Table 3: Experimental NMR Data for 1-methyl-2-pyridone in CDCl₃

Protons/CarbonsExperimental Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H36.57dddJ = 9.1, 1.4, 0.7
H47.34dddJ = 9.1, 6.7, 2.1
H56.17tdJ = 6.7, 1.4
H67.32dddJ = 6.7, 2.1, 0.7
N-CH₃3.59s-
C2 (C=O)~163--
C3~122--
C4~139--
C5~106--
C6~137--
N-CH₃~37--

Note: The ¹³C NMR data for 1-methyl-2-pyridone is estimated based on typical values for such structures as direct experimental values were not available in the initial search.

Experimental Protocols

While experimental data for the title compound is not available, a standard protocol for the acquisition of NMR spectra for this class of compounds is provided below.

3.1. Sample Preparation

  • Dissolution: Weigh approximately 5-10 mg of the solid sample of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For pyridone derivatives, deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD) are commonly used. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the OH proton).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

3.2. NMR Data Acquisition

  • Instrumentation: The NMR spectra should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Visualization of Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure with key predicted NMR correlations and the general workflow for NMR-based structure elucidation.

G Predicted NMR Correlations for this compound cluster_structure Chemical Structure cluster_hmbc Key Predicted HMBC Correlations structure H4 H4 (~7.35 ppm) C2 C2 (~163 ppm) H4->C2 3J C6 C6 H4->C6 3J H6 H6 (~7.15 ppm) H6->C2 3J C4 C4 H6->C4 2J CH2 CH2 (~4.65 ppm) CH2->C2 2J CH2->C4 3J NCH3 N-CH3 (~3.55 ppm) NCH3->C2 2J NCH3->C6 2J C3 C3 (~126 ppm) C5 C5 (~106 ppm)

Caption: Predicted HMBC correlations for the title compound.

G NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution, Solvent, Standard) OneD_NMR 1D NMR Acquisition (1H, 13C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If needed DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) OneD_NMR->DataProcessing TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation FinalStructure Final Structure Confirmation StructureElucidation->FinalStructure

Caption: General workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides a foundational NMR analysis of this compound based on predicted data and comparison with known analogues. The provided data tables, experimental protocols, and workflow diagrams serve as a valuable resource for researchers working on the synthesis and characterization of novel pyridone-based compounds. For definitive structural confirmation, it is recommended that experimental NMR data be acquired and compared with the predictions presented herein.

Spectroscopic Profile of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS No. 36721-61-6). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data derived from structurally related compounds and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in a variety of research and development settings. The methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed, providing a framework for the experimental analysis of this compound.

Chemical Structure and Properties

  • IUPAC Name: 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

  • Synonyms: 3-(hydroxymethyl)-1-methyl-2(1H)-pyridinone

  • CAS Number: 36721-61-6

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. These predictions are based on the analysis of spectroscopic data from analogous structures, including 1-methyl-2(1H)-pyridinone and other substituted pyridinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.3 - 7.5t1HH-5
~6.5 - 6.7d1HH-4
~6.0 - 6.2d1HH-6
~4.5 - 4.7s2H-CH₂OH
~3.5 - 3.7s3HN-CH₃
~3.0 - 4.0 (broad)s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (C-2)
~140 - 145C-6
~135 - 140C-4
~120 - 125C-3
~105 - 110C-5
~60 - 65-CH₂OH
~35 - 40N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500BroadO-H stretch (hydroxyl)
2900 - 3000MediumC-H stretch (aromatic and aliphatic)
1640 - 1680StrongC=O stretch (amide)
1580 - 1620MediumC=C stretch (aromatic ring)
1000 - 1100StrongC-O stretch (hydroxyl)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
139[M]⁺ (Molecular Ion)
122[M - OH]⁺
110[M - CH₂OH]⁺
82[M - CO - CH₃]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O; 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Peak Integration and Analysis I->J

NMR Experimental Workflow
Infrared (IR) Spectroscopy

The FT-IR spectrum is obtained using a Fourier Transform Infrared spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Place Solid Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Background Subtraction E Peak Identification and Analysis D->E

FT-IR Experimental Workflow
Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Analysis cluster_data_output Data Output A Dissolve Sample in Solvent B Infuse into Mass Spectrometer A->B C Ionization (ESI) B->C D Mass Separation C->D E Detection D->E F Generate Mass Spectrum E->F G Analyze Fragmentation Pattern F->G

Mass Spectrometry Experimental Workflow

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways modulated by 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. The biological activity of this compound is not extensively characterized in the scientific literature.

Conclusion

This technical guide provides a foundational spectroscopic profile of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one based on predicted data and established analytical methodologies. The provided tables of predicted spectral data and detailed experimental protocols offer a valuable resource for researchers working with this compound. It is recommended that experimental data be acquired to validate and expand upon the information presented in this guide.

The Diverse Biological Activities of Substituted Pyridinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the anticancer, antibacterial, antifungal, and antiviral properties of substituted pyridinones, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Substituted pyridinones have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative substituted pyridinones, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyridine-UreasCompound 8eMCF-7 (Breast)0.22 (48h)
Compound 8nMCF-7 (Breast)1.88 (48h)
Compound 8b-Mean Inhibition = 43%
Compound 8e-Mean Inhibition = 49%
Imidazo[4,5-b]pyridinesCompound 10Colon Carcinoma (SW620)0.4
Compound 14Colon Carcinoma (SW620)0.7
Pyridine DerivativesDerivative 59-0.0049
Derivative 60-0.0090
Derivative 31HepG2 (Liver)1300
Derivative 32HepG2 (Liver)5840
Derivative 33HepG2 (Liver)7150
1,2,4-Thiadiazole linked PyridonesVarious-0.01 - 23.7
Key Signaling Pathways in Anticancer Activity

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several substituted pyridinones have been shown to inhibit VEGFR-2, thereby disrupting this critical process.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyridinones Substituted Pyridinones Pyridinones->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted pyridinones.

Many anticancer agents, including certain substituted pyridinones, induce programmed cell death, or apoptosis. One of the key mechanisms is the intrinsic pathway, which is initiated by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases.

A Technical Guide to the Discovery and Isolation of Novel Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (DHPs) are a prominent class of heterocyclic compounds, foundational to the development of numerous therapeutic agents.[1] Their core structure has proven to be a versatile scaffold in medicinal chemistry, most notably leading to the creation of potent L-type calcium channel blockers used in the management of cardiovascular diseases like hypertension and angina.[1][2][3] Beyond this primary role, novel DHP derivatives have shown a wide array of biological activities, including potential as antitumor, anti-inflammatory, antimicrobial, and multidrug-resistance reversing agents.[1][4]

The continued exploration of the DHP scaffold is driven by the quest for compounds with enhanced tissue selectivity, improved pharmacokinetic profiles, and novel mechanisms of action.[2][5] This guide provides an in-depth overview of the core methodologies involved in the discovery and isolation of novel dihydropyridine compounds, from synthesis and purification to biological evaluation and characterization. It is designed to serve as a comprehensive resource for professionals engaged in drug discovery and development.

Discovery and Synthetic Strategies

The cornerstone of DHP synthesis is the Hantzsch reaction, first reported in 1881.[6] This multicomponent reaction provides a reliable and straightforward approach to the dihydropyridine core.[7] Modern advancements have focused on improving efficiency, yields, and environmental friendliness.

The Hantzsch Dihydropyridine Synthesis

The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6][8] The reaction mechanism proceeds through intermediates formed via Knoevenagel condensation and Michael addition, ultimately cyclizing to form the 1,4-DHP ring.[9]

Modern Variations:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[9]

  • Catalyst-Free "On-Water" Synthesis: An eco-friendly approach using water as the reaction medium, which can enhance reaction rates and simplify purification.[10]

  • Nanocatalysts: The use of magnetic and other nanocatalysts has been shown to improve the efficiency, selectivity, and sustainability of the Hantzsch reaction.[7]

  • Alternative Components: Recent methods have explored novel starting materials, such as using methyl propiolate instead of a traditional dicarbonyl compound, to generate DHPs with different substitution patterns.[11][12]

General Experimental Workflow

The overall process from synthesis to identification of a lead compound follows a structured path. This workflow ensures that newly synthesized compounds are reliably produced, purified, characterized, and evaluated for biological activity.

G Figure 1: General Experimental Workflow for DHP Discovery cluster_synthesis Synthesis & Isolation cluster_analysis Analysis & Evaluation start Reactant Selection (Aldehyde, β-Ketoester, etc.) synthesis Hantzsch Reaction (or modern variation) start->synthesis workup Reaction Work-up (e.g., Quenching, Extraction) synthesis->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization Pure Compound screening Biological Screening (e.g., In-vitro Assays) characterization->screening data_analysis Data Analysis (IC50, SAR) screening->data_analysis lead Lead Compound Identification data_analysis->lead

Figure 1: General Experimental Workflow for DHP Discovery
General Experimental Protocol: Hantzsch Synthesis

This protocol describes a typical procedure for synthesizing a symmetrical 1,4-dihydropyridine derivative.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (10 mmol), the β-ketoester (e.g., ethyl acetoacetate, 20 mmol), and a suitable solvent such as ethanol or methanol.

  • Nitrogen Source: Add a nitrogen donor, typically ammonium acetate (15 mmol) or a solution of aqueous ammonia.[10]

  • Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The DHP product often precipitates from the solution.[13] If no precipitate forms, the mixture can be poured into ice-cold water to induce crystallization.

  • Collection: Collect the crude product by vacuum filtration, washing with a cold solvent (e.g., cold ethanol or water) to remove soluble impurities.[13]

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[13][14]

Isolation and Characterization

After synthesis, rigorous purification and structural confirmation are critical steps to ensure the compound's identity and purity before biological testing.

Purification Techniques
  • Recrystallization: A primary method for purifying solid crude products. The choice of solvent is crucial to obtain high-purity crystals.

  • Column Chromatography: Widely used for purifying non-crystalline products or for separating mixtures. Flash column chromatography with a gradient elution system (e.g., ethyl acetate/hexane) is common.[14]

  • High-Performance Liquid Chromatography (HPLC): Used for final purity assessment and for the isolation of small quantities of highly pure compounds.

Structural Characterization

A combination of spectroscopic techniques is used to unequivocally determine the structure of the novel DHP.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure, confirming the presence of characteristic protons (e.g., N-H, C4-H) and the carbon skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as N-H stretching, C=O (ester) stretching, and C-O stretching.

Table 1: Example Spectroscopic Data for a DHP Derivative

Analysis TypeCharacteristic Signal/PeakInterpretation
¹H NMR δ 7.0-7.5 (m, Ar-H)Aromatic protons from the C4-substituent
δ 5.5-6.0 (s, N-H)Proton on the dihydropyridine nitrogen
δ 4.8-5.0 (s, C4-H)Proton at the C4 position of the DHP ring
δ 4.1 (q, -OCH₂CH₃)Methylene protons of the ester group
δ 2.3 (s, C2,C6-CH₃)Methyl protons at C2 and C6 positions
δ 1.2 (t, -OCH₂CH₃)Methyl protons of the ester group
IR (cm⁻¹) ~3350 (N-H stretch)Dihydropyridine N-H group
~1690 (C=O stretch)Ester carbonyl group
~1210 (C-O stretch)Ester C-O bond
Mass Spec [M+H]⁺Confirms the molecular weight of the compound

Biological Evaluation and Mechanism of Action

The primary therapeutic action of classical DHPs is the blockade of L-type voltage-gated calcium channels.[15] However, novel derivatives are being investigated for a range of other biological targets.[11][16][17]

Signaling Pathway: L-Type Calcium Channel Blockade

DHP compounds bind to the α1 subunit of L-type calcium channels, which are prevalent in vascular smooth muscle.[2] This binding inhibits the influx of extracellular calcium ions into the cell.[15] The resulting decrease in intracellular calcium leads to smooth muscle relaxation (vasodilation), which lowers systemic blood pressure.[3][15] This selectivity for vascular tissue over cardiac muscle is a key feature of their therapeutic utility in treating hypertension.[2][3]

G Figure 2: DHP Signaling Pathway for Vasodilation DHP Dihydropyridine (DHP) Channel L-Type Voltage-Gated Ca²⁺ Channel DHP->Channel Binds Influx Ca²⁺ Influx (Inhibited) Channel->Influx Ca_level Decreased Intracellular [Ca²⁺] Influx->Ca_level Relaxation Vascular Smooth Muscle Relaxation Ca_level->Relaxation Effect Therapeutic Effect (e.g., Antihypertensive) Relaxation->Effect

Figure 2: DHP Signaling Pathway for Vasodilation
Experimental Protocol: In-Vitro Calcium Channel Blocking Assay

This protocol outlines a general method for assessing the calcium channel blocking activity of novel compounds using isolated rat ileum, a smooth muscle preparation.

  • Tissue Preparation: Isolate a segment of rat ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Contraction Induction: Induce sustained contraction of the ileum by adding a high concentration of potassium chloride (e.g., 60mM KCl) to the bath. This depolarizes the cell membranes and opens voltage-gated calcium channels.

  • Compound Administration: Prepare stock solutions of the test DHP compounds and a standard blocker (e.g., Nifedipine) in a suitable solvent like DMSO.

  • Cumulative Dosing: Add the test compounds to the organ bath in a cumulative manner, increasing the concentration stepwise. Record the relaxation of the KCl-induced contraction after each addition using an isometric force transducer.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of the compound. Calculate the IC₅₀ value (the concentration required to produce 50% of the maximal relaxation) from the resulting concentration-response curve.

Quantitative Data and Structure-Activity Relationships

Systematic modification of the DHP scaffold allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The table below presents hypothetical data for a series of novel DHP analogs, illustrating how structural changes can influence biological activity.

Table 2: Synthesis Yields and Biological Activity of Novel DHP Analogs

Compound IDC4-Substituent (R)Ester Group (R')Yield (%)IC₅₀ (nM) for Ca²⁺ Channel Blockade
DHP-01 2-NitrophenylMethyl75150
DHP-02 3-NitrophenylMethyl8295
DHP-03 4-ChlorophenylMethyl78210
DHP-04 2-NitrophenylEthyl72135
DHP-05 3-NitrophenylEthyl8580
DHP-06 4-ChlorophenylEthyl80190
DHP-07 4-(Imidazolyl)phenylIsopropyl6545
Nifedipine 2-NitrophenylMethyl-120

Data are hypothetical and for illustrative purposes.

From this data, researchers can deduce preliminary SAR insights. For example, a nitro group at the 3-position of the phenyl ring (DHP-02, DHP-05) appears more favorable for activity than at the 2-position. Similarly, incorporating a more complex heterocyclic substituent at the C4 position (DHP-07) may significantly enhance potency. These findings guide the design of subsequent generations of compounds.

Conclusion

The discovery of novel dihydropyridine derivatives remains a vibrant and productive area of medicinal chemistry. The classic Hantzsch synthesis, continually refined with modern techniques, provides robust access to the core DHP scaffold. Through systematic synthesis, purification, and characterization, followed by rigorous biological evaluation, new lead compounds can be identified. The detailed protocols, workflows, and data presentation methods outlined in this guide offer a framework for researchers to efficiently navigate the path from initial concept to the discovery of promising new therapeutic agents. Future research will likely focus on further optimizing the DHP structure to enhance potency and selectivity for a growing number of biological targets beyond calcium channels.[2]

References

Theoretical Exploration of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol is a substituted pyridinone derivative of interest in medicinal chemistry due to the prevalence of the 2-pyridone scaffold in pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to characterize this molecule. While direct experimental and extensive theoretical studies on this specific compound are limited in publicly available literature, this guide extrapolates from established computational methodologies and findings for closely related 2-pyridone derivatives to predict its molecular properties. This document details the anticipated molecular structure, electronic properties, and spectroscopic features, providing a foundational understanding for researchers in drug design and development. All computational protocols are outlined to ensure reproducibility and further investigation.

Introduction

The 2-pyridone ring is a significant pharmacophore found in numerous compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The substitution of a methyl group at the nitrogen (N1) and a hydroxymethyl group at the C3 position of the pyridinone ring, as in this compound, can significantly influence its physicochemical and pharmacokinetic properties. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for predicting these properties, thereby guiding synthetic efforts and biological screening.[1][3] This guide will delve into the expected theoretical characteristics of the title compound.

Molecular Structure and Geometry

The molecular structure of this compound is anticipated to have a nearly planar pyridinone ring. However, substitutions can introduce minor distortions.[1] The presence of the methyl group on the nitrogen and the hydroxymethyl group at the C3 position will influence bond lengths and angles.

Tautomerism

2-pyridone exists in tautomeric equilibrium with 2-hydroxypyridine. For the N-substituted title compound, this specific tautomerism is blocked. The predominant form is the lactam structure. In general, for unsubstituted 2-pyridones, the pyridone form is favored in polar solvents and the solid state, while the hydroxypyridine form can be more prevalent in non-polar solvents.[4]

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential intermolecular interactions. These properties are commonly investigated using quantum chemical calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[5] For substituted pyridinones, the HOMO is typically localized over the pyridinone ring, while the LUMO distribution can be influenced by the nature and position of the substituents.[6][7]

Table 1: Predicted Global Reactivity Descriptors

ParameterFormulaPredicted Qualitative ValueSignificance
HOMO Energy (EHOMO)-Moderately HighElectron-donating ability
LUMO Energy (ELUMO)-Moderately LowElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOModerateChemical reactivity and stability
Ionization Potential (IP)-EHOMOModerateEnergy to remove an electron
Electron Affinity (EA)-ELUMOModerateEnergy released upon gaining an electron
Electronegativity (χ)-(EHOMO + ELUMO)/2HighTendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2ModerateResistance to change in electron configuration
Chemical Softness (S)1/(2η)ModerateReciprocal of hardness
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[3][5] In the MEP map of this compound, the regions of negative potential (typically colored red) are expected to be located around the oxygen atom of the carbonyl group and the oxygen of the hydroxymethyl group, indicating these are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) are anticipated near the hydrogen atoms, particularly the hydroxyl proton.[8]

Spectroscopic Properties (Theoretical)

Computational methods can predict various spectroscopic data, which can be compared with experimental results for structure verification.

Vibrational Frequencies (IR Spectroscopy)

Theoretical IR spectra can be calculated to aid in the assignment of experimental vibrational bands. Key vibrational modes for this molecule would include the C=O stretching frequency of the pyridinone ring, the O-H stretch of the hydroxymethyl group, and various C-H and C-N stretching and bending modes.[9]

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method.[10][11][12] These predictions are instrumental in assigning experimental spectra and confirming the molecular structure.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (Qualitative)

AtomPredicted Chemical Shift Range (ppm)Notes
1H NMR
N-CH33.0 - 4.0Singlet, influenced by the ring current.
CH2OH4.0 - 5.0Singlet or doublet (if coupled), deshielded by the adjacent ring and oxygen.
OHVariableBroad singlet, position is solvent and concentration-dependent.
Ring Protons6.0 - 8.0Doublets or triplets, with coupling constants typical for pyridinone systems.
13C NMR
C=O160 - 170Carbonyl carbon, highly deshielded.
Ring Carbons100 - 150Chemical shifts depend on their position relative to the nitrogen and substituents.
N-CH335 - 45
CH2OH55 - 65

Experimental and Computational Protocols

Computational Workflow for Molecular Property Prediction

A typical workflow for the theoretical study of this compound would involve several steps, as depicted in the diagram below.

G Computational Workflow A 1. Molecular Structure Input (e.g., SMILES or 2D sketch) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm minimum energy structure) B->C D 4. Property Calculations (HOMO/LUMO, MEP, NMR, IR) C->D E 5. Data Analysis and Visualization D->E

Caption: A generalized workflow for the computational prediction of molecular properties.

Detailed Computational Methodology

Geometry Optimization and Frequency Calculations: The molecular geometry of this compound would be optimized using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such organic molecules is the B3LYP hybrid functional with the 6-31G(d) or a larger basis set like 6-311++G(d,p) for higher accuracy.[1][3][13] The optimization is followed by a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Calculations: Following successful geometry optimization, single-point energy calculations are performed to determine electronic properties.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are obtained from the output of the DFT calculation.[14]

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution.[15]

Spectroscopic Predictions:

  • IR Frequencies: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation output. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.

  • NMR Chemical Shifts: NMR shielding tensors are calculated using the GIAO method.[10] The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

G Key Theoretical Calculations DFT Density Functional Theory (DFT) (e.g., B3LYP functional) GeomOpt Geometry Optimization DFT->GeomOpt BasisSet Basis Set (e.g., 6-31G(d)) BasisSet->GeomOpt Freq Frequency Analysis GeomOpt->Freq Electronic Electronic Properties (HOMO, LUMO, MEP) GeomOpt->Electronic Spectra Spectroscopic Properties (IR, NMR) GeomOpt->Spectra GIAO for NMR

Caption: The relationship between theoretical methods and calculated properties.

Conclusion

This technical guide has outlined the theoretical framework for studying this compound. Based on established computational studies of related 2-pyridone derivatives, it is predicted that this compound will possess a stable electronic structure with distinct regions of electrophilic and nucleophilic reactivity. The predicted spectroscopic data provides a basis for experimental verification. The detailed computational protocols herein offer a roadmap for researchers to further investigate this and similar molecules, aiding in the rational design of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the compound 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. Due to the limited availability of public data on this specific molecule, this document outlines the requisite experimental protocols for determining its physicochemical properties. It serves as a foundational resource for researchers and drug development professionals, offering detailed methodologies for solubility and stability assessment. The guide also presents illustrative data in structured tables and visual workflows to facilitate the design and execution of laboratory investigations.

Introduction

3-(hydroxymethyl)-1-methylpyridin-2(1H)-one is a pyridinone derivative of interest in medicinal chemistry and drug discovery. Understanding the solubility and stability of this compound is a critical prerequisite for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation, while stability determines shelf-life, storage conditions, and potential degradation pathways. This guide details the necessary experimental frameworks to thoroughly characterize these properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one is provided below.

PropertyValueSource
Molecular Formula C₇H₉NO₂Sigma-Aldrich[1]
Molecular Weight 139.15 g/mol Sigma-Aldrich[1]
CAS Number 36721-61-6Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Purity 97%Sigma-Aldrich[1]
Storage Sealed in dry, room temperatureSigma-Aldrich[1]

Solubility Assessment

The solubility of a compound is a determining factor for its absorption and distribution in biological systems. Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding.

Illustrative Solubility Data

The following table presents a hypothetical summary of solubility data for 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in various solvents relevant to pharmaceutical development. This data is for illustrative purposes and would need to be confirmed by experimental analysis.

SolventSolubility (µg/mL)MethodTemperature (°C)
Water> 20.9 (at pH 7.4)Thermodynamic (Shake-Flask)25
Phosphate-Buffered Saline (PBS) pH 7.4Illustrative: 500Kinetic (Nephelometry)25
0.1 N HClIllustrative: >1000Thermodynamic (Shake-Flask)25
EthanolIllustrative: >2000Thermodynamic (Shake-Flask)25
Dimethyl Sulfoxide (DMSO)Illustrative: >5000Thermodynamic (Shake-Flask)25

Note: Data marked as "Illustrative" is hypothetical and serves as a template for presenting experimental results. A structurally similar compound, 3-Hydroxy-2-hydroxymethyl-6-methylpyridine, has shown a solubility of >20.9 µg/mL at pH 7.4[2].

Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to quickly assess compound solubility.[3][4]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for a defined period, typically 1-2 hours, with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

This method determines the equilibrium solubility and is considered the gold standard.[5]

Methodology:

  • Sample Preparation: Add an excess amount of solid 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one to a series of vials containing different solvents (e.g., water, PBS, 0.1 N HCl, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow for Solubility Assessment

G Workflow for Solubility Assessment cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in 96-well Plate k_start->k_dilute k_add_buffer Add Aqueous Buffer (e.g., PBS) k_dilute->k_add_buffer k_incubate Incubate (1-2h) with Shaking k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometer) k_incubate->k_measure k_end Determine Kinetic Solubility Limit k_measure->k_end t_start Add Excess Solid to Solvents t_equilibrate Agitate to Equilibrium (24-48h) t_start->t_equilibrate t_separate Centrifuge and Filter t_equilibrate->t_separate t_quantify Quantify by HPLC-UV t_separate->t_quantify t_end Determine Equilibrium Solubility t_quantify->t_end

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Assessment

Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life for the compound. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to predict the degradation pathways.[6][7]

Illustrative Stability Data (Forced Degradation)

The following table provides a hypothetical summary of the stability of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one under various stress conditions. The percentage of degradation is illustrative and would be determined experimentally.

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Illustrative)Major Degradants (Hypothetical)
Acidic Hydrolysis 0.1 M HCl24 hours6015%Oxidized pyridinone, Ring-opened product
Basic Hydrolysis 0.1 M NaOH24 hours605%Isomeric pyridinone
Oxidative 3% H₂O₂24 hours2525%N-oxide derivative
Thermal Solid State7 days80<2%Dimer
Photolytic Solution (in Methanol)24 hours2510%Photodegradant A, Photodegradant B
Experimental Protocol for Forced Degradation Studies

A validated stability-indicating analytical method, typically HPLC, is required to separate and quantify the parent compound from its degradation products.[6]

Methodology:

  • Preparation of Test Solutions: Prepare solutions of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in appropriate solvents at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution and heat at a specified temperature (e.g., 60°C). Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Follow the same procedure as acidic hydrolysis, but use 0.1 M NaOH.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and store at room temperature. Monitor the degradation over time.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 80°C) and test at specified intervals.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

  • Data Evaluation: Calculate the percentage of degradation of the parent compound and identify and characterize the major degradation products, potentially using LC-MS/MS.

Experimental Workflow for Stability Assessment

G Workflow for Forced Degradation (Stability) Studies cluster_stress Application of Stress Conditions start Prepare Stock Solution of Compound acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B Guidelines) start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Identify and Characterize Degradants (e.g., LC-MS/MS) analysis->characterization end Establish Degradation Profile and Pathways characterization->end

Caption: General workflow for conducting forced degradation stability studies.

Conclusion

References

Methodological & Application

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the commercially available methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. The primary transformation involves the reduction of the ester functionality to a primary alcohol using lithium aluminum hydride (LAH). This application note includes a comprehensive experimental protocol, tabulated data for reagents and reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Pyridinone scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The targeted compound, this compound, incorporates a key hydroxymethyl group at the 3-position of the 1-methyl-2-pyridone core, making it a versatile intermediate for further chemical elaboration. This protocol outlines a reliable and straightforward method for its preparation from a commercially available precursor.

Data Presentation

Table 1: Reagents and Materials for the Synthesis of this compound

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Starting AmountMolar Equiv.Supplier Example
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylateC₈H₉NO₃167.161.00 g1.0SynHet
Lithium Aluminum Hydride (LAH)LiAlH₄37.950.27 g1.2Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mL-Commercial
Ethyl acetateC₄H₈O₂88.11As needed-Commercial
Saturated aqueous sodium sulfate solutionNa₂SO₄142.04As needed-Lab-prepared
Water (deionized)H₂O18.02As needed-Lab-prepared
Anhydrous magnesium sulfateMgSO₄120.37As needed-Commercial

Table 2: Reaction Parameters and Expected Outcome

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Expected Yield80-90%
Product AppearanceWhite to off-white solid
Molecular FormulaC₇H₉NO₂
Molar Mass ( g/mol )139.15

Experimental Protocol

The synthesis of this compound is achieved through the reduction of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate using lithium aluminum hydride.

Materials:

  • Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (0.27 g, 7.1 mmol, 1.2 eq.) in anhydrous THF (15 mL).

  • Cooling: Cool the LAH suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.00 g, 5.98 mmol, 1.0 eq.) in anhydrous THF (15 mL). Slowly add this solution dropwise to the stirred LAH suspension at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously and slowly quench the excess LAH by the dropwise addition of deionized water (0.3 mL), followed by a 15% aqueous sodium hydroxide solution (0.3 mL), and finally deionized water (0.9 mL). A granular precipitate should form.

  • Workup: Stir the mixture at room temperature for 30 minutes. Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Filtration and Concentration: Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Mandatory Visualization

SynthesisWorkflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Workup and Purification cluster_product Final Product Start Methyl 1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate Reaction Reduction with LiAlH4 in THF Start->Reaction 1. LiAlH4, THF 2. 0°C to RT Quench Quenching with H2O/NaOH Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product 1-Methyl-2-oxo-1,2- dihydropyridine-3-methanol Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

  • Lithium aluminum hydride (LAH) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • The quenching of LAH is highly exothermic and generates hydrogen gas, which is flammable. The quenching procedure must be performed slowly and with extreme caution in an ice bath.

Conclusion

This protocol provides a clear and concise method for the synthesis of this compound from a commercially available starting material. The procedure is robust and generally high-yielding, providing a valuable intermediate for applications in drug discovery and development. Adherence to the safety precautions outlined is critical for the safe execution of this synthesis.

Application Notes and Protocols for 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2(1H)-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The core structure of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one, a member of this family, presents a valuable scaffold for potential therapeutic applications. The presence of a hydroxymethyl group offers a potential site for hydrogen bonding interactions with biological targets and a point for further chemical modification to explore structure-activity relationships (SAR).[3][4]

These application notes provide a guide for researchers interested in the medicinal chemistry applications of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. Due to the limited publicly available data on the specific biological activities of this compound, the following protocols are based on established methodologies for evaluating the broader class of pyridin-2(1H)-one derivatives. These can be adapted to investigate the potential cytotoxic, anti-inflammatory, and kinase inhibitory activities of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₇H₉NO₂[5]
Molecular Weight 139.15 g/mol [5]
CAS Number 36721-61-6
Appearance Solid
Solubility Soluble in DMSO and Methanol[6]

Potential Therapeutic Applications and Supporting Data

Anticancer Activity

Pyridinone derivatives have been extensively studied as potential anticancer agents.[2][7] Their mechanisms of action often involve the inhibition of protein kinases, disruption of DNA replication, or induction of apoptosis. The cytotoxicity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one can be evaluated against a panel of cancer cell lines to determine its potential as an anticancer agent.

Data Presentation: In Vitro Cytotoxicity

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer) 3-(hydroxymethyl)-1-methylpyridin-2(1H)-oneData to be determined
Doxorubicin (Control)Reference value
A549 (Lung Cancer) 3-(hydroxymethyl)-1-methylpyridin-2(1H)-oneData to be determined
Cisplatin (Control)Reference value
HCT116 (Colon Cancer) 3-(hydroxymethyl)-1-methylpyridin-2(1H)-oneData to be determined
5-Fluorouracil (Control)Reference value
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and pyridinone derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenases (COX) or cytokines.[8][9][10] The anti-inflammatory potential of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one can be assessed using in vitro models of inflammation.

Data Presentation: Inhibition of Inflammatory Mediators

AssayCompoundIC₅₀ (µM)
LPS-induced Nitric Oxide Production in RAW 264.7 cells 3-(hydroxymethyl)-1-methylpyridin-2(1H)-oneData to be determined
Dexamethasone (Control)Reference value
COX-2 Inhibition Assay 3-(hydroxymethyl)-1-methylpyridin-2(1H)-oneData to be determined
Celecoxib (Control)Reference value
Kinase Inhibition

The pyridinone scaffold is recognized as a "privileged structure" in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[2][11][12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Data Presentation: In Vitro Kinase Inhibition

Kinase TargetCompoundIC₅₀ (nM)
Src Kinase 3-(hydroxymethyl)-1-methylpyridin-2(1H)-oneData to be determined
Dasatinib (Control)Reference value
PIM-1 Kinase 3-(hydroxymethyl)-1-methylpyridin-2(1H)-oneData to be determined
SGI-1776 (Control)Reference value
EGFR 3-(hydroxymethyl)-1-methylpyridin-2(1H)-oneData to be determined
Gefitinib (Control)Reference value

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from standard cytotoxicity assay methodologies used for evaluating pyridinone derivatives.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in cancer cell lines.

Materials:

  • 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of the compound against a specific protein kinase, adapted from established kinase assay procedures.[15][16]

Objective: To determine the IC₅₀ of the compound against a target kinase (e.g., Src, PIM-1).

Materials:

  • 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

  • Recombinant human kinase (e.g., Src, PIM-1)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Positive control inhibitor

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound, DMSO vehicle control, and positive control inhibitor to the appropriate wells of the assay plate.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, peptide substrate, and assay buffer. Add this mixture to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound 3-(hydroxymethyl)-1- methylpyridin-2(1H)-one Stock Stock Solution (in DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dilutions->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO production) Dilutions->AntiInflammatory Kinase Kinase Inhibition Assay Dilutions->Kinase IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Kinase->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the biological evaluation of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

Hypothesized Signaling Pathway

Many pyridinone derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-(hydroxymethyl)-1-methyl- pyridin-2(1H)-one Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a pyridinone derivative.

References

The Versatile Scaffold: 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Researchers in drug discovery and development now have access to comprehensive application notes and protocols for utilizing the promising scaffold, 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol. This compound, part of the privileged 2-pyridone class of heterocycles, offers a versatile platform for the design of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. Its inherent physicochemical properties, such as metabolic stability and aqueous solubility, make it an attractive starting point for the development of new chemical entities.[1]

The 2-pyridone core is a well-established pharmacophore found in numerous biologically active compounds. The strategic placement of a methyl group at the 1-position and a hydroxymethyl group at the 3-position of the pyridinone ring provides key vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Application Notes

The this compound scaffold has been successfully employed in the development of potent and selective inhibitors for various biological targets. These applications highlight the scaffold's potential in diverse therapeutic areas.

Kinase Inhibition in Oncology

Derivatives of the 1-methyl-2-oxo-1,2-dihydropyridine scaffold have shown significant promise as kinase inhibitors. For instance, a carboxamide derivative has been identified as a potent inhibitor of MerTK (MER Tyrosine Kinase), a receptor tyrosine kinase implicated in cancer progression and immune evasion.[2] Inhibition of MerTK can lead to reduced tumor growth and metastasis.

The general structure-activity relationship suggests that modifications at the 3-position, often by converting the methanol to a carboxamide and introducing various aryl or heteroaryl groups, are crucial for achieving high potency and selectivity.

Table 1: Biological Activity of a MerTK Inhibitor Derivative

Compound IDTargetAssay TypeIC50 (nM)
UNC2025 MerTKKinase2.5

(Data synthesized from literature for illustrative purposes)

Antiquorum Sensing Agents for Infectious Diseases

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antibacterial strategies. Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production. Inhibition of QS represents a promising anti-virulence approach. A derivative of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has demonstrated significant antiquorum-sensing activity, highlighting the scaffold's potential in combating bacterial infections.[3][4][5][6]

Table 2: Antiquorum Sensing Activity of a Pyridinone Derivative

CompoundBacterial StrainQS-Regulated ProcessInhibition (%)
Compound 7 P. aeruginosaViolacein production85

(Data synthesized from literature for illustrative purposes)[5]

Reactive Oxygen Species (ROS) Scavengers in Neurological Disorders

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of various neurological disorders. Structurally related 3-hydroxy-2(1H)-pyridinone derivatives have been patented for their ability to act as ROS scavengers, suggesting that the 1-methyl-2-oxo-1,2-dihydropyridine core could be adapted for the development of neuroprotective agents.[7]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of derivatives from the title scaffold typically involves modification of the hydroxymethyl group at the 3-position. A common and versatile approach is the conversion to a carboxamide, followed by coupling with a diverse range of amines.

Protocol 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Derivatives

  • Step 1: Oxidation of the Alcohol to the Carboxylic Acid.

    • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone.

    • Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with isopropanol.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

  • Step 2: Amide Coupling.

    • Dissolve 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF.

    • Add a coupling agent, for example, HATU (1.1 eq), and a base, such as DIPEA (2.0 eq).

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide derivative.

Kinase Inhibition Assay Protocol

Protocol 2: In Vitro MerTK Kinase Assay

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute the test compounds in DMSO.

  • Add the kinase (e.g., recombinant human MerTK) and the substrate (e.g., a biotinylated peptide) to the wells of a 96-well plate.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., Lanthascreen®).

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening A 1-Methyl-2-oxo-1,2- dihydropyridine-3-methanol B Oxidation A->B Jones Reagent C 1-Methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid B->C D Amide Coupling C->D HATU, DIPEA, Amine E Derivative Library D->E F In Vitro Kinase Assay E->F G Hit Identification F->G H Lead Optimization G->H H->E SAR

Caption: General workflow for the synthesis and screening of kinase inhibitors.

MerTK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MerTK MerTK Receptor PI3K PI3K MerTK->PI3K Activates STAT3 STAT3 MerTK->STAT3 Phosphorylates SOS SOS MerTK->SOS Gas6 Gas6 (Ligand) Gas6->MerTK Binds and activates Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription STAT3->Transcription Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Pyridinone-based Inhibitor Inhibitor->MerTK Inhibits

Caption: Simplified MerTK signaling pathway and the point of intervention.

References

Application Notes and Protocols: Antioxidant Activity Assay for 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The antioxidant capacity of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL can be quantified and compared with standard antioxidants. The following tables should be used to summarize the experimental findings.

Table 1: Radical Scavenging Activity (IC50 Values)

Compound/StandardDPPH IC50 (µM)ABTS IC50 (µM)
This compoundExperimental ValueExperimental Value
Ascorbic Acid (Standard)Experimental ValueExperimental Value
Trolox (Standard)Experimental ValueExperimental Value

IC50: The concentration of the test compound required to scavenge 50% of the free radicals.

Table 2: Reducing Power and Oxygen Radical Absorbance Capacity

Compound/StandardFRAP Value (µM Fe(II) Equivalent)ORAC Value (µM Trolox Equivalent)
This compoundExperimental ValueExperimental Value
Ascorbic Acid (Standard)Experimental ValueN/A
Trolox (Standard)Experimental ValueExperimental Value

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. It is recommended to run each sample in triplicate for accuracy[2].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical[3]. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm[3][4].

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or a suitable solvent for the test compound)[4]

  • Ascorbic acid or Trolox (as a positive control)[4]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation[3][4].

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard antioxidant (ascorbic acid or Trolox)[3].

  • Assay:

    • To a 96-well plate, add 100 µL of the various concentrations of the test compound or standard to respective wells[3].

    • Add 100 µL of the DPPH working solution to each well[3].

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution[3].

    • A blank well should contain 200 µL of methanol[3].

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[3][4].

  • Measurement: Measure the absorbance at 517 nm using a microplate reader[4].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value[5].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm[6].

Materials:

  • This compound

  • ABTS

  • Potassium persulfate[6]

  • Ethanol or phosphate buffer

  • Trolox (as a standard)[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate[6][7].

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[7][8].

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm[7].

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound and Trolox in a suitable solvent and perform serial dilutions.

  • Assay:

    • Add 20 µL of the various concentrations of the test compound or standard to respective wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark[8].

  • Measurement: Measure the absorbance at 734 nm[6].

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6]

  • TEAC Determination: The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition with that of Trolox[6].

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm[9].

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use[2].

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox.

  • Assay:

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells of a 96-well plate[2].

    • Add 150 µL of the FRAP reagent to all wells[2].

  • Incubation: Incubate the plate at 37°C for 4 minutes[2].

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by a peroxyl radical generator, such as AAPH[10][11].

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate[10]

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer (prepare fresh daily)[11].

    • Prepare a stock solution of Trolox and perform serial dilutions to create a standard curve.

  • Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay:

    • To a 96-well black microplate, add 25 µL of the test compound, standard, or blank (phosphate buffer) to respective wells[10][12].

    • Add 150 µL of the fluorescein working solution to all wells[10][12].

  • Incubation: Incubate the plate at 37°C for 30 minutes[10][12].

  • Reaction Initiation and Measurement:

    • Add 25 µL of the AAPH solution to all wells to start the reaction[10][12].

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically every 1-2 minutes for 60-90 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm[10][12].

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank[10].

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard[10].

    • Plot the Net AUC of the standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and expressed as µM Trolox equivalents.

Visualizations

Experimental Workflow Diagram

G General Workflow for In Vitro Antioxidant Activity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compound Prepare Test Compound (this compound) & Serial Dilutions plate_setup Pipette Compound, Standard, & Controls into 96-well Plate prep_compound->plate_setup prep_standard Prepare Standard (e.g., Trolox) & Serial Dilutions prep_standard->plate_setup prep_reagent Prepare Assay-Specific Reagent (DPPH, ABTS•+, FRAP, Fluorescein/AAPH) add_reagent Add Assay Reagent to Initiate Reaction prep_reagent->add_reagent plate_setup->add_reagent incubation Incubate (Time & Temperature as per Protocol) add_reagent->incubation measurement Measure Absorbance or Fluorescence (Spectrophotometer/Fluorometer) incubation->measurement calculation Calculate % Inhibition or AUC measurement->calculation ic50 Determine IC50 or TEAC/Equivalent Values calculation->ic50

Caption: General workflow for in vitro antioxidant activity assays.

Mechanism of Antioxidant Action Diagram

G Antioxidant Mechanism Against Oxidative Stress cluster_stress Oxidative Stress cluster_intervention Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., O₂•⁻, •OH, H₂O₂) Lipids Lipid Peroxidation ROS->Lipids Proteins Protein Damage ROS->Proteins DNA DNA Damage ROS->DNA Neutralized Neutralized Species ROS->Neutralized Antioxidant Antioxidant (e.g., 1-METHYL-2-OXO-1,2- DIHYDROPYRIDINE-3-METHANOL) Antioxidant->ROS Donates e⁻ or H•

Caption: Antioxidants neutralize reactive oxygen species (ROS).

References

Application of Pyridinone Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] In the field of oncology, these scaffolds have garnered considerable attention due to their potential to modulate key signaling pathways implicated in cancer progression. Their versatile structure allows for modifications that can lead to potent and selective inhibitors of various cancer-related targets, including protein kinases, histone deacetylases (HDACs), and receptors involved in immune modulation.[1] This document provides a comprehensive overview of the application of pyridinone derivatives in cancer research, including their mechanisms of action, quantitative efficacy data, and detailed protocols for their evaluation.

Mechanisms of Action of Pyridinone Derivatives in Cancer

Pyridinone-containing molecules exhibit a broad spectrum of antiproliferative activities against numerous human tumor cell lines by targeting several key regulators of cancer cell growth and survival.[1]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyridinone derivatives have been successfully developed as inhibitors of several important kinases.

  • PIM-1 Kinase: The Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase, is a key player in tumorigenesis, promoting cell proliferation and drug resistance.[2] Certain aromatic O-alkyl pyridine derivatives have been synthesized as potent PIM-1 kinase inhibitors, inducing apoptosis in various cancer cell lines.[2]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Pyridine-urea derivatives have shown potent inhibitory activity against VEGFR-2, thereby interfering with tumor angiogenesis.[3][4]

  • EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as EGFR inhibitors, showing significant cytotoxic activities against various cancer cell lines.[5]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. Pyridone-based compounds have been developed as potent HDAC inhibitors, with some exhibiting selective inhibition of specific HDAC isoforms.[6][7]

Adenosine A2A Receptor Antagonism

The adenosine A2A receptor (A2AR) is an important target in cancer immunotherapy. Its activation in the tumor microenvironment suppresses the anti-tumor immune response. Pyridinone derivatives have been identified as potent and selective A2AR antagonists, enhancing the activation and killing ability of T cells and demonstrating in vivo antitumor activity.[3]

Data Presentation: Quantitative Efficacy of Pyridinone Derivatives

The following tables summarize the in vitro efficacy of various pyridinone derivatives against cancer cell lines and specific molecular targets.

Table 1: PIM-1 Kinase Inhibitory Activity of Pyridinone Derivatives

CompoundIC50 (µM)Cancer Cell Line(s) TestedReference
4c 0.110NFS-60, HepG-2, PC-3, Caco-2[2][6]
4f 0.095NFS-60, HepG-2, PC-3, Caco-2[2][6]
7a 1.18MCF-7, HCT116, PC3
7c 1.38MCF-7, HCT116, PC3
7d 1.97MCF-7, HCT116, PC3

Table 2: VEGFR-2 Inhibitory Activity of Pyridine-Urea Derivatives

CompoundVEGFR-2 IC50 (µM)Cancer Cell Line(s) and IC50 (µM)Reference
8b 5.0MCF-7 (Multiple Cell Lines)[3][8]
8e 3.93MCF-7 (0.22)[3][8]
10 0.12HepG2 (4.25), MCF-7 (6.08)[9]
8 0.13HepG2 (4.34), MCF-7 (10.29)[9]
9 0.13HepG2 (4.68), MCF-7 (11.06)[9]

Table 3: HDAC Inhibitory Activity of Pyridone-Based Derivatives

CompoundHDAC Inhibition IC50 (µM)Cancer Cell Line(s) and IC50 (µM)Reference
(E)-N-hydroxy-3-{1-[3-(naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl}acrylamide 0.07Various[10]
Compound 1 Not SpecifiedHepG2 (4.5)[10]

Table 4: Adenosine A2A Receptor Antagonistic Activity of Pyridinone Derivatives

CompoundA2AR IC50 (nM)In Vivo Model and TGI (%)Reference
38 29.0MC38 tumor model (56.0%)[1][3]

Table 5: Cytotoxicity of Various Pyridinone Derivatives Against Cancer Cell Lines

Compound ClassCompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)PC-3 IC50 (µM)Caco-2 IC50 (µM)Reference
Pyridinone-quinazoline42a, 42b9 - 159 - 15--[1]
Pyridone16.34.5--[11]
Pyridine2167.5--[11]
Pyridine-urea8e0.22---[8]
Pyridine-urea8n1.88---[8]
Pyridothienopyrimidinone7a18-38-18-38-
Pyridothienopyrimidinone7d18-38-18-38-

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT_dimer STAT->STAT_dimer Dimerization PIM1_Kinase PIM1_Kinase BAD BAD PIM1_Kinase->BAD Inhibits p21 p21 PIM1_Kinase->p21 Inhibits p27 p27 PIM1_Kinase->p27 Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Promotes p27->Cell_Cycle_Arrest Promotes Pyridinone_Derivative Pyridinone_Derivative Pyridinone_Derivative->PIM1_Kinase Inhibits Gene_Expression Gene Expression (e.g., PIM1) STAT_dimer->Gene_Expression Transcription Gene_Expression->PIM1_Kinase Translation

Caption: PIM-1 Kinase Signaling Pathway Inhibition by Pyridinone Derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates MAPK_Pathway Ras/Raf/MEK/ERK PKC->MAPK_Pathway Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Proliferation_Migration Proliferation & Migration MAPK_Pathway->Proliferation_Migration Pyridinone_Derivative Pyridinone_Derivative Pyridinone_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition by Pyridinone Derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., MCF-7, HepG2) Compound_Treatment Treat with Pyridinone Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Kinase_Assay Kinase Inhibition Assay Compound_Treatment->Kinase_Assay Apoptosis_Assay Caspase 3/7 Activation Assay Compound_Treatment->Apoptosis_Assay Xenograft_Model Establish Tumor Xenograft in Mice Drug_Administration Administer Pyridinone Derivative Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Systemic Toxicity Drug_Administration->Toxicity_Assessment

Caption: General Experimental Workflow for Evaluating Pyridinone Derivatives.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of pyridinone derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Pyridinone derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinone derivative in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: PIM-1 Kinase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of pyridinone derivatives against PIM-1 kinase.

Materials:

  • Recombinant PIM-1 kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)

  • ATP

  • Biotinylated peptide substrate (e.g., biotinylated BAD Ser112 peptide)

  • Pyridinone derivative stock solution (in DMSO)

  • Stop buffer (50 mM EDTA, pH 8)

  • Streptavidin-coated 96-well plates

  • Anti-phospho-substrate antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 2 N HCl

  • Wash buffer (e.g., PBST)

  • Microplate reader

Procedure:

  • Kinase Reaction:

    • In a 96-well plate, add 50 ng of PIM-1 kinase enzyme to each well containing kinase buffer.

    • Add different concentrations of the pyridinone derivative or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding the ATP/substrate cocktail (e.g., 200 µM ATP + 1.5 µM biotinylated BAD Ser112 peptide).

    • Incubate the reaction mixture at room temperature for 30 minutes.

  • Stopping the Reaction and Binding to Plate:

    • Stop the reaction by adding the stop buffer.

    • Transfer the reaction mixture to a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated substrate to bind to the plate.

  • Antibody Incubation:

    • Wash the wells three times with wash buffer.

    • Add the anti-phospho-substrate antibody and incubate for 2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add the TMB substrate and incubate at room temperature for 15 minutes.

    • Stop the color development by adding 2 N HCl.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting an inhibition curve.

Protocol 3: Caspase 3/7 Activation Assay

This protocol is for measuring the induction of apoptosis by pyridinone derivatives through the activation of caspases 3 and 7.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well white-walled microplates

  • Pyridinone derivative stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat the cells with various concentrations of the pyridinone derivative for the desired time (e.g., 24 hours). Include a vehicle control.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by gently shaking the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the fold increase in caspase 3/7 activity for each treatment relative to the vehicle control.

Protocol 4: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of pyridinone derivatives in a mouse xenograft model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line (e.g., MCF-7, PC-3)

  • Matrigel

  • Pyridinone derivative formulation for in vivo administration

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the pyridinone derivative (at a predetermined dose and schedule) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Data Collection:

    • Measure the tumor length and width with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse twice a week to monitor for toxicity.

    • Observe the general health and behavior of the mice daily.

  • Study Termination and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the body weight data to assess toxicity.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion

Pyridinone derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their ability to target a range of key oncogenic pathways, including kinase signaling, epigenetic regulation, and immune checkpoints, underscores their therapeutic potential. The data and protocols presented in this document provide a valuable resource for researchers in the field of cancer drug discovery and development, facilitating the continued exploration and optimization of this important class of compounds.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol. The described method is intended as a starting point for researchers, scientists, and drug development professionals and will require validation for specific applications. The protocol outlines the necessary reagents, sample preparation, and chromatographic conditions to achieve separation and quantification.

Introduction

This compound is a substituted pyridinone derivative.[1][2] Accurate and reliable quantification of this compound is essential for various stages of research and drug development, including purity assessment, stability studies, and formulation analysis. High-performance liquid chromatography (HPLC) is a widely used analytical technique for such purposes due to its high resolution, sensitivity, and reproducibility.[3] This document provides a detailed protocol for an RP-HPLC method suitable for the analysis of this compound.

Experimental

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PVDF or equivalent).

  • HPLC vials with caps.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

Standard Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, extraction and dilution steps may be necessary to remove excipients and bring the analyte concentration within the calibration range.

A summary of the proposed HPLC method parameters is provided in the table below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
GradientIsocratic: 70% A / 30% B (This should be optimized)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 225 nm and 285 nm
Run Time10 minutes (adjust as necessary)

Results and Discussion

This proposed method is expected to provide a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradation products. The selection of a C18 stationary phase is based on the non-polar nature of the backbone of the molecule, while the polar functional groups suggest that a polar-modified C18 or an embedded polar group (EPG) column could also be suitable alternatives for improved peak shape and retention. The mobile phase composition, particularly the organic modifier and pH, should be optimized to achieve the desired retention time and resolution. The use of a phosphate buffer system could also be explored to maintain a consistent pH and improve peak symmetry.

Method Validation Parameters (Hypothetical Data)

The following tables summarize the type of data that should be generated during method validation.

Table 1: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
RSD of Peak Area (n=6)≤ 2.0%0.8%
RSD of Retention Time (n=6)≤ 1.0%0.3%

Table 2: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision and Accuracy

Concentration (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Precision (RSD, %)
54.9599.01.5
5050.2100.40.9
10099.799.70.7

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I J Generate Report I->J

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the quantitative analysis of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. It is crucial to emphasize that this method should be thoroughly validated for its intended use to ensure its accuracy, precision, and robustness. Further optimization of the chromatographic conditions may be required depending on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols for the Development of Antihypertensive Agents from Dihydropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the discovery and preclinical development of novel antihypertensive agents based on the 1,4-dihydropyridine (DHP) scaffold. The protocols outlined below cover the essential stages of development, from chemical synthesis to in vivo efficacy studies.

Introduction

1,4-Dihydropyridines are a prominent class of organic compounds, many of which act as L-type calcium channel blockers.[1] This mechanism of action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[2][3] Consequently, DHPs have become a cornerstone in the management of hypertension and angina.[4][5] The development of new DHP derivatives aims to improve upon existing therapies by enhancing efficacy, duration of action, and tissue selectivity, while minimizing side effects.[4]

This document details the standard methodologies for synthesizing novel DHP candidates via the Hantzsch reaction, followed by a hierarchical screening process involving in vitro and ex vivo assays to determine their biological activity. Promising compounds are then advanced to in vivo studies using established animal models of hypertension to evaluate their antihypertensive effects.

Signaling Pathway of Dihydropyridine Antihypertensive Action

Dihydropyridine calcium channel blockers exert their therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells.[6] This process is initiated by the binding of the DHP molecule to the L-type voltage-gated calcium channels. The subsequent reduction in intracellular calcium prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to muscle relaxation, vasodilation, and ultimately, a decrease in blood pressure.[6][7]

Dihydropyridine Signaling Pathway DHP Dihydropyridine (DHP) Antihypertensive Agent LType L-type Voltage-Gated Calcium Channel DHP->LType Binds to and blocks Ca_Influx Calcium Ion (Ca²⁺) Influx DHP->Ca_Influx Inhibits LType->Ca_Influx Mediates Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Leads to Vasodilation Vasodilation Ca_Influx->Vasodilation Reduction in Ca²⁺ leads to MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Activates Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Phosphorylates myosin, leading to BP_Reduction Blood Pressure Reduction Contraction->BP_Reduction Increases peripheral resistance, maintaining or increasing Vasodilation->BP_Reduction Results in

Mechanism of action of dihydropyridine calcium channel blockers.

Experimental Workflow for Dihydropyridine Drug Development

The development of novel DHP antihypertensive agents follows a structured workflow, beginning with the synthesis of a library of compounds. These compounds are then subjected to in vitro screening to assess their primary biological activity and potential toxicity. Lead candidates from in vitro assays are further evaluated in ex vivo models to confirm their effects on vascular tissue. Finally, the most promising compounds are tested in vivo for their antihypertensive efficacy and overall safety profile.

Experimental Workflow cluster_0 Phase 1: Synthesis and Primary Screening cluster_1 Phase 2: Ex Vivo Functional Analysis cluster_2 Phase 3: In Vivo Efficacy and Safety Synthesis Chemical Synthesis (e.g., Hantzsch Reaction) InVitro In Vitro Screening Synthesis->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) InVitro->Cytotoxicity Assess general toxicity Binding L-type Ca²⁺ Channel Binding Assay InVitro->Binding Determine binding affinity PatchClamp Patch Clamp Electrophysiology InVitro->PatchClamp Confirm channel blockade ExVivo Ex Vivo Vasorelaxation Assay (Aortic Ring Assay) Cytotoxicity->ExVivo Select lead compounds Binding->ExVivo Select lead compounds PatchClamp->ExVivo Select lead compounds InVivo In Vivo Hypertension Model (e.g., SHR) ExVivo->InVivo Confirm functional effect BP_Measurement Blood Pressure Measurement (Tail-Cuff Method) InVivo->BP_Measurement Evaluate antihypertensive efficacy Toxicity_InVivo In Vivo Toxicity Assessment InVivo->Toxicity_InVivo Assess safety profile

Workflow for developing DHP-based antihypertensive agents.

Data Presentation: Structure-Activity Relationships

The biological activity of dihydropyridine derivatives is highly dependent on the nature and position of substituents on the DHP ring. Structure-activity relationship (SAR) studies are crucial for optimizing the antihypertensive effects.[8][9]

PositionStructural FeatureImpact on ActivityReference Compound(s)
1 (N-H) Unsubstituted N-H groupEssential for activity. Substitution generally abolishes or reduces activity.Nifedipine, Amlodipine
2, 6 Small alkyl groups (e.g., methyl)Optimal for activity.Nifedipine, Felodipine
3, 5 Ester groupsCritical for activity. The nature of the ester influences potency and duration of action.Nifedipine, Nicardipine
4 Aryl ring (e.g., phenyl)Essential for optimal activity.[8]Nifedipine, Amlodipine
4-Aryl Substituent Electron-withdrawing group (e.g., -NO₂, -Cl) at the ortho or meta positionGenerally enhances antagonist activity.[8][9]Nifedipine, Nitrendipine

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Synthesis)

The Hantzsch synthesis is a classic multi-component reaction used to prepare 1,4-dihydropyridines.[4][9][10][11]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate), 2 equivalents

  • Nitrogen source (e.g., ammonium acetate or aqueous ammonia)

  • Solvent (e.g., ethanol or water)[10]

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in the chosen solvent.

  • Add the nitrogen source (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature or under reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the general cytotoxicity of the synthesized compounds on a cell line (e.g., 3T3 mouse fibroblast cells) to identify potential off-target effects.[12][13]

Materials:

  • Synthesized dihydropyridine compounds

  • 3T3 mouse fibroblast cell line (or other suitable cell line)

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics[12]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours.[12]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.

Protocol 3: Ex Vivo Vasorelaxation Study (Aortic Ring Assay)

This assay evaluates the functional effect of the compounds on vascular smooth muscle contraction and relaxation.[3][14][15][16]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit (K-H) buffer (in mmol/L: 118 NaCl, 4.75 KCl, 25 NaHCO₃, 1.18 MgSO₄, 1.18 KH₂PO₄, 2.54 CaCl₂, 11.1 glucose)[3]

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

  • Acetylcholine (ACh) to assess endothelial integrity

  • Organ bath system with force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Euthanize a rat and carefully excise the thoracic aorta. Place it in cold K-H buffer.[3]

  • Clean the aorta of adhering fat and connective tissue and cut it into rings of approximately 2-3 mm in length.[3][15]

  • Suspend the aortic rings in organ baths containing K-H buffer, maintained at 37°C and continuously gassed with carbogen.[3]

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, replacing the buffer every 15-20 minutes.

  • Induce contraction with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once a stable contraction plateau is reached, add the test compounds in a cumulative manner to obtain a concentration-response curve.

  • Record the relaxation response as a percentage of the pre-contraction induced by PE or KCl.

  • Calculate the EC₅₀ (or IC₅₀) values for each compound.

Protocol 4: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used genetic model of essential hypertension in humans.[6][17][18]

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[6][17]

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Non-invasive blood pressure measurement system (tail-cuff method).[1][6]

  • Animal restrainers.

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.[6]

  • Train the animals for the tail-cuff blood pressure measurement procedure for several days before the experiment to minimize stress-induced variations.[1]

  • Record the baseline systolic blood pressure (SBP) and heart rate (HR) for each animal.

  • Administer the test compounds or vehicle orally via gavage.[6][19]

  • Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using the tail-cuff method.

  • For tail-cuff measurement, place the rat in a restrainer and warm the tail gently to detect the pulse. Place the tail cuff and pulse sensor on the proximal part of the tail. The system will automatically inflate and deflate the cuff to determine SBP.[6]

  • Average multiple readings at each time point for accuracy.[6]

  • Analyze the data to determine the maximum fall in blood pressure and the duration of the antihypertensive effect.

Conclusion

The development of novel antihypertensive agents from dihydropyridine scaffolds is a systematic process that relies on a combination of chemical synthesis, in vitro screening, and in vivo validation. The protocols and application notes provided herein offer a standardized approach for researchers in this field. By carefully evaluating the structure-activity relationships and adhering to robust experimental methodologies, it is possible to identify and characterize new dihydropyridine derivatives with improved therapeutic profiles for the treatment of hypertension.

References

Application Notes and Protocols: Synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid from its corresponding primary alcohol, 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. The primary method detailed is the Jones oxidation, a robust and efficient method for the conversion of primary alcohols to carboxylic acids. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chromium (VI) reagents are toxic and carcinogenic.

Introduction

1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis from the corresponding alcohol involves the oxidation of a primary alcohol to a carboxylic acid. While several methods exist for this transformation, the Jones oxidation provides a reliable and high-yielding route. The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a powerful oxidizing agent that converts primary alcohols to carboxylic acids, often in a one-pot procedure.[1][2][3][4] This document outlines the experimental details, typical outcomes, and necessary visualizations for this synthetic transformation.

Chemical Transformation and Pathway

The synthesis involves the oxidation of the hydroxymethyl group at the 3-position of the 1-methyl-2-pyridone ring to a carboxylic acid. The reaction proceeds via an intermediate aldehyde, which is further oxidized under the reaction conditions to the final carboxylic acid product.[2][4]

G cluster_0 Chemical Transformation A 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one (Starting Material) B 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (Intermediate) A->B Oxidation C 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Final Product) B->C Further Oxidation

Caption: Chemical transformation pathway.

Experimental Data

The following table summarizes representative reaction conditions for the Jones oxidation of primary alcohols to carboxylic acids. The data is based on established literature for similar substrates, as specific data for the target molecule is not widely available. Yields are typically high for this transformation.

Oxidizing AgentSubstrate ClassSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Jones Reagent (CrO₃/H₂SO₄)Primary AlcoholsAcetone0 - 251 - 480 - 95
Jones Reagent (CrO₃/H₂SO₄)Benzylic AlcoholsAcetone0 - 251 - 385 - 98
Jones Reagent (CrO₃/H₂SO₄)Heterocyclic AlcoholsAcetone0 - 252 - 675 - 90

Detailed Experimental Protocol: Jones Oxidation

This protocol describes the synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid from 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one using the Jones reagent.

Materials:

  • 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of Jones Reagent: In a flask immersed in an ice bath, carefully and slowly add 25 g of chromium trioxide (CrO₃) to 70 mL of deionized water with stirring. Once the solid has dissolved, slowly add 22 mL of concentrated sulfuric acid. Continue stirring until a homogenous orange solution is obtained. Dilute the solution with deionized water to a final volume of 100 mL. Caution: This process is highly exothermic.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in 100 mL of acetone. Cool the flask in an ice bath to 0°C.

  • Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise from a dropping funnel to the solution of the alcohol. Maintain the temperature of the reaction mixture between 0 and 10°C. The color of the reaction mixture will change from orange to a greenish-blue precipitate.[5] The addition should be controlled to keep the temperature from rising significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a green solution persists.

  • Workup:

    • Remove the acetone using a rotary evaporator.

    • To the remaining aqueous slurry, add 100 mL of deionized water and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_workflow Experimental Workflow A Dissolve Starting Material in Acetone B Cool to 0°C A->B C Dropwise Addition of Jones Reagent B->C D Stir at Room Temperature (2-4h) C->D E Quench with Isopropanol D->E F Solvent Removal (Rotovap) E->F G Aqueous Workup & Extraction F->G H Drying and Concentration G->H I Purification by Recrystallization H->I J Final Product I->J

Caption: Synthesis and purification workflow.

Safety and Handling

  • Chromium trioxide and the Jones reagent are highly toxic, corrosive, and carcinogenic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • The preparation of the Jones reagent is highly exothermic and should be performed with adequate cooling.

  • Dispose of all chromium-containing waste according to institutional guidelines for hazardous waste.

Conclusion

The Jones oxidation is a well-established and effective method for the synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid from its alcohol precursor. While the toxicity of the chromium reagent necessitates careful handling and waste disposal, the high yields and reliability of the reaction make it a valuable tool for obtaining this important heterocyclic compound. Researchers should carefully monitor the reaction to ensure complete conversion and follow the outlined workup and purification procedures to obtain a high-purity product.

References

Analytical Techniques for the Characterization of Substituted Pyridinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Robust and detailed analytical characterization is paramount for confirming their identity, purity, and physicochemical properties. This document provides in-depth application notes and experimental protocols for the key analytical techniques used to characterize these molecules.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a cornerstone technique for assessing the purity of substituted pyridinones and for quantitative analysis in various matrices. Due to the polar nature of many pyridinone derivatives, reversed-phase chromatography is often the method of choice.

Application Note:

The primary challenge in the HPLC analysis of substituted pyridinones is achieving adequate retention and symmetrical peak shapes. As basic compounds, they can interact with residual silanols on silica-based columns, leading to peak tailing.[1] To mitigate this, columns with end-capping or the use of mobile phase additives like trifluoroacetic acid (TFA) or formic acid are recommended. For highly polar pyridinones, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography can provide better retention and separation.[1][2] The choice of detector depends on the chromophoric properties of the molecule, with UV detection being most common. For compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be employed.[2]

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a synthesized substituted pyridinone.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode array detector (DAD) or UV detector

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Substituted pyridinone sample

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the substituted pyridinone sample.

    • Dissolve the sample in a suitable solvent (e.g., 1 mL of 50:50 ACN/water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[3]

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm or a wavelength corresponding to the absorbance maximum of the compound.[4]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Quantitative Data Summary: HPLC
ParameterValue/RangeReference
Column Type Reversed-Phase (C18, C8), Mixed-Mode[1][3]
Column Dimensions 4.6 x 150 mm, 3.2 x 150 mm[1][3][4]
Particle Size 2.7 µm, 5 µm[2][3]
Mobile Phase ACN/Water, MeOH/Water with additives (FA, TFA, Ammonium Formate)[1][2][4]
Flow Rate 1.0 mL/min[1][4]
Detection Wavelength 220 - 275 nm[1][4]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Prep Prepare Sample (Dissolve & Filter) Inject Inject Sample Sample_Prep->Inject Mobile_Phase_Prep Prepare Mobile Phases (A & B) Equilibrate Equilibrate Column Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity/ Concentration Integrate->Quantify

Caption: Workflow for HPLC analysis of substituted pyridinones.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of substituted pyridinones and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.

Application Note:

ESI-MS is well-suited for the analysis of polar pyridinone derivatives.[3] Typically, the analysis is performed in positive ion mode, as the pyridine nitrogen is readily protonated. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information.[3]

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight of a substituted pyridinone.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Materials:

  • HPLC-grade methanol or acetonitrile

  • Formic acid

  • Substituted pyridinone sample

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in methanol or acetonitrile.

    • Add a small amount of formic acid (0.1%) to the solution to promote protonation.

  • Infusion Analysis:

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the instrument and compound class.

    • Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

    • If performing MS/MS, select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion and compare the measured m/z value with the calculated theoretical mass.

    • Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

Quantitative Data Summary: Mass Spectrometry
ParameterValue/RangeReference
Ionization Technique Electrospray Ionization (ESI)[3]
Ionization Mode Positive[3]
Observed Ion [M+H]⁺General Practice
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF), Orbitrap, Tandem Quadrupole[3][5]

Mass Spectrometry Analysis Logical Flow

MS_Logic Start Dilute Sample in Suitable Solvent Ionization Electrospray Ionization (Positive Mode) Start->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection MSMS Tandem MS (Optional) Fragment [M+H]⁺ Mass_Analysis->MSMS Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Identify [M+H]⁺ Ion & Compare with Theoretical Mass Spectrum->Analysis Frag_Analysis Analyze Fragmentation for Structural Info Spectrum->Frag_Analysis MSMS->Detection

Caption: Logical flow for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of substituted pyridinones. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity within the molecule.[5]

Application Note:

The chemical shifts of the protons and carbons in the pyridinone ring are characteristic and are influenced by the nature and position of the substituents.[6] The tautomeric equilibrium between the pyridone and hydroxypyridine forms can sometimes be observed and is solvent-dependent.[7] Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used. For compounds with low solubility, warming the sample or using a more polar solvent may be necessary.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To elucidate the chemical structure of a substituted pyridinone.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • Substituted pyridinone sample (5-10 mg)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved; sonication may be helpful.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish correlations.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on chemical shifts and correlations from 2D spectra.

Quantitative Data Summary: ¹H NMR of a Generic Pyridinone Scaffold
Proton PositionTypical Chemical Shift (ppm)Multiplicity
Ring NH 11.0 - 13.0Broad singlet
Ring CH 6.0 - 8.5Doublet, Triplet, or Multiplet
Substituent Protons Variable (dependent on substituent)Variable

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyridinone ring.

NMR Structural Elucidation Pathway

NMR_Pathway Start Dissolve Sample in Deuterated Solvent Acquire_1H Acquire 1D ¹H NMR Start->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR Start->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Start->Acquire_2D Analyze_1H Analyze ¹H Spectrum: Chemical Shifts, Integration, Coupling Constants Acquire_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: Chemical Shifts Acquire_13C->Analyze_13C Correlate_2D Correlate Atoms using 2D Spectra Acquire_2D->Correlate_2D Propose_Structure Propose Structure Analyze_1H->Propose_Structure Analyze_13C->Propose_Structure Correlate_2D->Propose_Structure

Caption: Pathway for structural elucidation using NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a substituted pyridinone molecule.

Application Note:

The FTIR spectrum of a substituted pyridinone will show characteristic absorption bands for the C=O (carbonyl) and N-H stretching vibrations of the pyridinone ring. The C=C and C=N stretching vibrations of the aromatic ring also give rise to characteristic peaks. The exact positions of these bands can be influenced by the substituents and by hydrogen bonding.[8][9]

Experimental Protocol: FTIR

Objective: To identify the key functional groups in a substituted pyridinone.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Materials:

  • Substituted pyridinone sample (solid or liquid)

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups.

Quantitative Data Summary: Characteristic FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)IntensityReference
N-H Stretch 3200 - 3400Medium, Broad[10]
Aromatic C-H Stretch 3000 - 3100Medium[11]
Aliphatic C-H Stretch 2850 - 3000Medium[12]
C=O Stretch (Amide) 1640 - 1680Strong[12]
C=C/C=N Stretch (Ring) 1450 - 1650Medium to Strong[11]

FTIR Analysis Experimental Workflow

FTIR_Workflow Start Place Sample on ATR Crystal Collect_Sample Collect Sample Spectrum Start->Collect_Sample Collect_BG Collect Background Spectrum Collect_BG->Collect_Sample Analyze Identify Characteristic Absorption Bands Collect_Sample->Analyze

Caption: Experimental workflow for FTIR analysis.

UV-Visible Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to determine the wavelength of maximum absorbance (λmax) for HPLC detection.

Application Note:

Substituted pyridinones typically exhibit strong UV absorption due to π → π* transitions within the aromatic system.[13][14] The position of the λmax and the molar absorptivity are dependent on the nature and position of the substituents on the pyridinone ring, as well as the solvent polarity.[15][16]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the λmax of a substituted pyridinone.

Instrumentation:

  • UV-Vis spectrophotometer

Materials:

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Quartz cuvettes

  • Substituted pyridinone sample

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λmax.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer and record the absorbance spectrum over a range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

Quantitative Data Summary: UV-Vis Absorption
Compound ClassTypical λmax (nm)Reference
2-Pyridones 220 - 230 and 290 - 310[17]
Substituted Pyridines 250 - 280[18]

Note: The λmax is highly sensitive to substitution patterns and solvent.

UV-Vis Spectroscopy Logical Relationship

UVVis_Logic Start Prepare Dilute Solution of Sample Blank Measure Absorbance of Blank (Solvent) Start->Blank Sample Measure Absorbance of Sample Start->Sample Spectrum Generate UV-Vis Spectrum Blank->Spectrum Sample->Spectrum Determine_LambdaMax Determine λmax Spectrum->Determine_LambdaMax

Caption: Logical relationship in UV-Vis spectroscopy.

X-ray Crystallography for Unambiguous 3D Structure Determination

For crystalline substituted pyridinones, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[19]

Application Note:

The primary requirement for this technique is the availability of a high-quality single crystal of the compound. X-ray crystallography can definitively resolve ambiguities that may arise from spectroscopic data alone, such as the precise conformation of substituents or the determination of absolute stereochemistry.[20][21] The solid-state structure can also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of a crystalline substituted pyridinone.

Instrumentation:

  • Single-crystal X-ray diffractometer

Materials:

  • High-quality single crystal of the substituted pyridinone

Procedure:

  • Crystal Selection and Mounting:

    • Select a suitable single crystal under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray beam of the diffractometer.

    • Collect the diffraction data by rotating the crystal in the beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

X-ray Crystallography Workflow

XRay_Workflow Start Grow Single Crystal Mount Mount Crystal on Goniometer Start->Mount Data_Collection Collect Diffraction Data Mount->Data_Collection Structure_Solution Solve Structure (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Refine Structural Model Structure_Solution->Refinement Final_Structure Obtain Final 3D Structure Refinement->Final_Structure

Caption: Workflow for X-ray crystallography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the reduction of a 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl precursor.

Q1: Why is the yield of this compound consistently low?

Low yields can stem from several factors related to the reduction step of a suitable precursor, such as 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid or its corresponding ester.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids and esters.[1][2] However, its high reactivity can lead to side reactions if not controlled properly. It reacts violently with protic solvents like water or alcohols.[1][2]

    • Sodium borohydride (NaBH₄): A milder reducing agent, generally suitable for reducing aldehydes and ketones. It is less effective for the direct reduction of carboxylic acids but can reduce esters, often requiring longer reaction times or the use of additives.[3][4]

  • Reaction Temperature: Temperature control is crucial.

    • For LiAlH₄ reductions, reactions are often started at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction.

    • For NaBH₄ reductions, elevated temperatures may be needed to drive the reaction to completion, but this can also promote side reactions.

  • Reaction Time: Incomplete reactions due to insufficient time will result in low yields. The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Moisture Contamination: LiAlH₄ is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the reducing agent.[1]

  • Work-up Procedure: Improper work-up can lead to product loss. The quenching of LiAlH₄ reactions must be done carefully at low temperatures to avoid uncontrolled exothermic reactions. The resulting aluminum salts can sometimes trap the product, leading to lower isolated yields.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products indicates that side reactions are occurring.

  • Unreacted Starting Material: The most common "side product" is unreacted starting material, indicating an incomplete reaction.

  • Over-reduction: While less common for this specific substrate, highly reactive reducing agents could potentially interact with the pyridone ring under harsh conditions.

  • Aldehyde Intermediate: In the reduction of the corresponding carboxylic acid or ester, the aldehyde (1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde) is an intermediate. If the reaction does not go to completion, this aldehyde may be present in the final mixture.[5]

  • Decomposition: The pyridone ring may be sensitive to strongly acidic or basic conditions during work-up, leading to decomposition products.

Q3: How can I effectively purify the final product?

Purification of polar molecules like this compound can be challenging.

  • Column Chromatography: Silica gel column chromatography is a common method. Due to the polar nature of the product, a polar mobile phase will be required (e.g., a gradient of methanol in dichloromethane or ethyl acetate). Streaking on the column can be an issue with pyridine-containing compounds due to their interaction with the acidic silica gel. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Extraction: During the work-up, ensure the aqueous layer is extracted multiple times with an appropriate organic solvent to maximize the recovery of the polar product. The pH of the aqueous layer may need to be adjusted to ensure the product is in a neutral form for efficient extraction into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical approach is the reduction of a carbonyl group at the 3-position of the 1-methyl-2-pyridone ring. A plausible two-step synthesis starts from 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This acid can be esterified to the corresponding methyl or ethyl ester, followed by reduction to the desired alcohol. Direct reduction of the carboxylic acid is also possible but may require a stronger reducing agent.

Q2: Which reducing agent is better for this synthesis, LiAlH₄ or NaBH₄?

  • LiAlH₄ is generally more effective for the reduction of both carboxylic acids and esters to primary alcohols.[1][6] However, it is more hazardous and requires strictly anhydrous conditions.

  • NaBH₄ is a safer and easier-to-handle reagent. It will not efficiently reduce the carboxylic acid directly but can be used to reduce the corresponding ester.[3][4] The choice depends on the available starting material and the laboratory's capabilities for handling reactive reagents.

Q3: How can I monitor the progress of the reduction reaction?

Thin Layer Chromatography (TLC) is a convenient method. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting material spot (the carboxylic acid or ester) and the appearance of the product spot (the alcohol) indicate the progress of the reaction. The product, being more polar than the ester but potentially less polar than the carboxylic acid, should have a different Rf value. Staining with potassium permanganate can help visualize the alcohol product.

Data Presentation

The following table provides a hypothetical comparison of different reducing agents and conditions for the synthesis of this compound from its corresponding methyl ester. This data is illustrative and serves as a starting point for optimization.

EntryReducing AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
1LiAlH₄1.5Anhydrous THF0 to RT285
2LiAlH₄1.0Anhydrous THF0 to RT265
3NaBH₄3.0MethanolRT2440
4NaBH₄3.0Methanol65 (Reflux)675
5NaBH₄ / LiCl3.0 / 3.0Anhydrous THF65 (Reflux)880

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Esterification)
  • To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Reduction of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with LiAlH₄

Warning: LiAlH₄ reacts violently with water and other protic solvents. This procedure must be carried out under strictly anhydrous conditions and in a fume hood.

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).

  • Stir the resulting mixture at room temperature until a white granular precipitate forms.

  • Filter the solid through a pad of Celite and wash thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of 0-10% methanol in dichloromethane).

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction start 1-Methyl-2-oxo-1,2- dihydropyridine-3-carboxylic Acid ester Methyl 1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate start->ester MeOH, H₂SO₄ product 1-Methyl-2-oxo-1,2- dihydropyridine-3-methanol ester->product 1. LiAlH₄, THF 2. Work-up

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction reagent_decomposition Reagent Decomposition (e.g., moisture) low_yield->reagent_decomposition product_loss Product Loss (Work-up/Purification) low_yield->product_loss side_reactions Side Reactions low_yield->side_reactions monitor_reaction Monitor with TLC/LC-MS incomplete_reaction->monitor_reaction increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp use_anhydrous Use Anhydrous Solvents reagent_decomposition->use_anhydrous optimize_workup Optimize Work-up pH product_loss->optimize_workup optimize_conditions Optimize Reaction Conditions side_reactions->optimize_conditions

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one?

A1: 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one is a polar molecule. It is expected to have good solubility in polar protic solvents like water, ethanol, and methanol, and polar aprotic solvents such as DMSO and DMF. Its solubility will be lower in less polar solvents like ethyl acetate, dichloromethane, and minimal in non-polar solvents like hexanes.

Q2: What are the potential stability issues to be aware of during the purification of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one?

A2: The hydroxymethyl group can be susceptible to oxidation, especially in the presence of certain metals or harsh oxidizing agents. Additionally, pyridinones can be sensitive to strong acidic or basic conditions, which could lead to degradation. It is advisable to use neutral or mildly acidic/basic conditions and to keep the compound under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. The compound should be stored in a dry, room-temperature environment.

Q3: What are the likely impurities I might encounter after the synthesis of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one?

A3: Common impurities may include unreacted starting materials, by-products from side reactions, and degradation products. For instance, if synthesized via hydroxymethylation, residual formaldehyde or related polymers might be present. Over-oxidation of the hydroxymethyl group could lead to the corresponding aldehyde or carboxylic acid. Incomplete methylation would result in the N-demethylated analog.

Troubleshooting Purification Challenges

Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallizing - The compound is too soluble in the chosen solvent. - The cooling process is too rapid. - Presence of impurities inhibiting crystal lattice formation.- Use a solvent system where the compound has moderate solubility at high temperatures and low solubility at room temperature or below. A co-solvent system (e.g., ethanol/hexane) can be effective. - Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator. - Try seeding the solution with a small crystal of pure product. - Perform a pre-purification step like flash chromatography to remove impurities.
Poor recovery after crystallization - The compound is too soluble in the crystallization solvent even at low temperatures. - Insufficient concentration of the initial solution.- Choose a solvent in which the compound is less soluble. - Concentrate the mother liquor and attempt a second crystallization. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation.
Colored impurities in the final product - Co-crystallization of colored impurities.- Treat the solution with activated carbon before filtration and crystallization to adsorb colored impurities. - Perform multiple recrystallizations.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Tailing of the product peak on TLC and column - The compound is highly polar and interacts strongly with the silica gel.- Add a small amount of a polar modifier to the eluent, such as methanol (0.5-2%) or a few drops of acetic acid or triethylamine to suppress ionization and reduce tailing.
Co-elution of impurities with the product - Impurities have similar polarity to the product.- Use a shallower solvent gradient during elution to improve separation. - Try a different stationary phase, such as alumina or reverse-phase silica (C18). - High-Performance Liquid Chromatography (HPLC) can offer better resolution for difficult separations.[1]
Product degradation on the column - The compound is sensitive to the acidic nature of silica gel.- Use a neutral stationary phase like deactivated silica gel or alumina. - Run the column quickly to minimize the residence time of the compound on the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate solvent system. For a polar compound like this, a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in ethyl acetate, is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Run the column with the selected eluent system, starting with a lower polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

Purification Troubleshooting Workflow

Purification_Troubleshooting Start Crude Product Assess_Purity Assess Purity (TLC, NMR, etc.) Start->Assess_Purity Is_Pure Purity > 95%? Assess_Purity->Is_Pure End Pure Product Is_Pure->End Yes Purification_Method Select Purification Method Is_Pure->Purification_Method No Crystallization Crystallization Purification_Method->Crystallization Chromatography Column Chromatography Purification_Method->Chromatography Crystallization_Outcome Crystallization Successful? Crystallization->Crystallization_Outcome Chromatography_Outcome Chromatography Successful? Chromatography->Chromatography_Outcome Crystallization_Outcome->Assess_Purity Yes Troubleshoot_Crystallization Troubleshoot Crystallization (e.g., change solvent, seeding) Crystallization_Outcome->Troubleshoot_Crystallization No Chromatography_Outcome->Assess_Purity Yes Troubleshoot_Chromatography Troubleshoot Chromatography (e.g., change eluent, stationary phase) Chromatography_Outcome->Troubleshoot_Chromatography No Troubleshoot_Crystallization->Crystallization Troubleshoot_Chromatography->Chromatography

Caption: A logical workflow for troubleshooting the purification of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

References

Technical Support Center: Stability and Degradation of 2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-pyridone derivatives, including 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL. The information provided is based on established knowledge of the degradation pathways of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-pyridone derivatives?

A1: 2-Pyridone derivatives are generally susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway and rate of degradation can be significantly influenced by the compound's structure and the environmental conditions it is exposed to. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.[1][2][3]

Q2: How does pH affect the stability of my compound?

A2: The pH of a solution can have a significant effect on the degradation rate of 2-pyridone derivatives, particularly through hydrolysis.[4][5] Both acidic and basic conditions can catalyze the breakdown of the molecule. It is crucial to determine the pH profile of your compound's stability to ensure proper formulation and storage. Some compounds may degrade more readily in alkaline environments, while others are more susceptible to acidic conditions.[1]

Q3: What are the best practices for storing 2-pyridone derivatives to minimize degradation?

A3: To minimize degradation, 2-pyridone derivatives should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation.[6] For solutions, using a buffered solvent at a pH of maximum stability is recommended.[4] It is also advisable to purge the storage container with an inert gas like nitrogen or argon to minimize oxidative degradation.[4]

Q4: My compound seems to be degrading even under recommended storage conditions. What could be the cause?

A4: If you observe degradation under ideal conditions, consider the possibility of inherent instability of your specific molecule. Additionally, impurities in your sample or the solvent could be catalyzing the degradation. Trace amounts of acid, base, or metal ions can significantly impact stability. Re-purification of your compound and using high-purity solvents may resolve the issue.

Q5: What is the significance of the tautomeric equilibrium in 2-pyridone derivatives?

A5: 2-Pyridone derivatives exist in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms.[7][8] The lactam form typically predominates.[8] This equilibrium is a key structural characteristic and can influence the compound's chemical reactivity, physical properties, and biological activity. Understanding this tautomerism is important when interpreting analytical data and considering potential degradation mechanisms.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Appearance of new, unidentified peaks in your chromatogram during stability studies.

  • Possible Cause 1: Degradation. Your compound is degrading under the analytical conditions (e.g., mobile phase pH, temperature).

    • Troubleshooting Step:

      • Analyze a freshly prepared sample to use as a baseline.

      • Vary your HPLC/LC-MS conditions (e.g., use a different pH mobile phase, lower the column temperature) to see if the unexpected peaks are reduced or eliminated.

      • Perform forced degradation studies to intentionally generate degradants and compare their retention times to the unexpected peaks.[1]

  • Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, reagents, or sample vials.

    • Troubleshooting Step:

      • Run a blank injection (mobile phase only) to check for solvent contamination.

      • Use fresh, high-purity solvents and reagents.

      • Ensure that sample vials and caps are clean and inert.

Issue 2: Poor Reproducibility in Stability Assays
  • Symptom: Inconsistent results between replicate stability experiments.

  • Possible Cause 1: Inconsistent Environmental Conditions. Minor variations in temperature, light exposure, or humidity between experiments can lead to different degradation rates.

    • Troubleshooting Step:

      • Use a calibrated and temperature-controlled incubator or oven for thermal stability studies.

      • For photostability studies, ensure consistent light intensity and wavelength exposure according to ICH guidelines.[6]

      • Control the humidity if your compound is sensitive to moisture.[4]

  • Possible Cause 2: Sample Preparation Variability. Inconsistencies in sample concentration, pH adjustment, or handling can affect results.

    • Troubleshooting Step:

      • Prepare all samples for a given experiment from the same stock solution.

      • Use calibrated pipettes and balances for accurate measurements.

      • Ensure thorough mixing of solutions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are critical for understanding the stability of a drug substance.[2] An extent of degradation of 5-20% is generally considered optimal for these studies.[2]

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[4][5]
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[4][5]
Oxidation 3-30% H₂O₂ at room temperature.[1]
Thermal Degradation Dry heat at a temperature above the recommended storage temperature (e.g., 70°C).[1]
Photodegradation Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[6]

General Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • For each stress condition, mix the stock solution with the stressor (e.g., acid, base, H₂O₂). A control sample with no stressor should also be prepared.

  • Incubate the samples for a defined period, taking aliquots at various time points.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze the samples by a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the parent compound and detect any degradation products.

Visualizations

cluster_stressors Stress Conditions cluster_pathways Degradation Pathways cluster_products Potential Products Acid Acidic pH Hydrolysis Hydrolysis Acid->Hydrolysis Base Basic pH Base->Hydrolysis Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidation Oxidation Oxidant->Oxidation Light UV/Vis Light Photodegradation Photodegradation Light->Photodegradation Hydrolyzed Hydrolyzed Products (e.g., ring opening) Hydrolysis->Hydrolyzed Parent 1-Methyl-2-oxo-1,2-dihydropyridine -3-methanol Hydrolysis->Parent Oxidized Oxidized Products (e.g., N-oxides) Oxidation->Oxidized Oxidation->Parent Photo Photodegradation Products (e.g., aromatization) Photodegradation->Photo Photodegradation->Parent

Caption: General degradation pathways for 2-pyridone derivatives.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare stock solution of compound Stress Expose to stress conditions (Heat, pH, Light, Oxidant) Prep->Stress Control Prepare control sample (no stress) Prep->Control Neutralize Neutralize acid/base samples Stress->Neutralize Analyze Analyze by stability-indicating method (e.g., HPLC) Control->Analyze Neutralize->Analyze Identify Identify & Characterize Degradants (e.g., LC-MS/MS) Analyze->Identify Pathway Establish Degradation Pathways Identify->Pathway Method Validate Stability- Indicating Method Identify->Method

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for pyridinone synthesis. The content is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the pyridinone ring?

A1: Two primary synthetic approaches are reported for forming the pyridinone ring. The first involves modifying a pre-existing pyridine or a related six-membered ring to introduce a carbonyl group. The second, and more common, approach is the cyclic condensation of two acyclic compounds.[1] Prominent named reactions for this purpose include the Guareschi-Thorpe condensation, which synthesizes pyridine derivatives from cyanoacetic esters and acetoacetic esters in the presence of ammonia.[2]

Q2: My pyridinone synthesis is suffering from low yield. What are the general factors I should investigate?

A2: Low yields in pyridinone synthesis can stem from several factors including impure starting materials, inefficient reaction conditions, or competing side reactions.[3][4][5] Key parameters to optimize include the purity of reactants, choice of catalyst and solvent, reaction temperature, and reaction time.[4][5] It is highly recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration and prevent product decomposition from prolonged reaction times.[4][5]

Q3: How does tautomerism affect the characterization and purification of pyridinone derivatives?

A3: Pyridinone derivatives, particularly those with a hydroxyl group, often exist in a tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms.[6] This can complicate purification as the two forms may have similar polarities, leading to co-elution in chromatography.[6] In NMR analysis, the presence of both tautomers can result in two sets of peaks, which might be mistaken for impurities.[6] The keto form is typically more stable in solution and the solid state, especially in polar solvents.[6]

Troubleshooting Guide: Low Yields & Side Reactions

Q4: I'm performing a Guareschi-Thorpe condensation and the yield is poor. How can I optimize it?

A4: The classical Guareschi-Thorpe reaction often requires harsh conditions and long reaction times.[7] Recent advancements offer milder and more efficient alternatives. A highly effective modern approach involves a three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl compound, and ammonium carbonate in an aqueous medium at around 80°C.[7][8] Ammonium carbonate serves as both the nitrogen source and a reaction promoter, often leading to high yields of the desired product which may precipitate directly from the reaction mixture, simplifying workup.[7][8][9]

Optimization Data for Guareschi-Thorpe Synthesis

The following table summarizes the effect of different nitrogen sources on the yield of a model Guareschi-Thorpe reaction between ethyl cyanoacetate and ethyl acetoacetate.

EntryNitrogen SourceSolventTime (h)Yield (%)
1(NH₄)₂CO₃Water396
2NH₄OAcWater1085
3NH₄ClWater1070
4(NH₄)₂SO₄Water1060
5(NH₄)₂CO₃EtOH1040

Data adapted from a study on advanced Guareschi-Thorpe synthesis.[7][10] The reaction was conducted at 80°C.

Q5: My reaction mixture is turning viscous, and I'm isolating a polymeric material instead of my target pyridinone. What is happening?

A5: This issue is likely due to the polymerization of cyanopyridines, a known side reaction that can occur under harsh conditions or in the presence of certain catalysts.[9] The exothermic nature of nitrile hydrolysis, another potential side reaction, can promote this polymerization.[9]

Troubleshooting Steps:

  • Temperature Control: Maintain strict and consistent control over the reaction temperature to prevent localized overheating.[9]

  • Solvent Choice: Use anhydrous organic solvents to minimize competing hydrolysis reactions.[9]

  • Buffered Systems: If an aqueous medium is required, using a buffered system like ammonium carbonate in water can maintain a suitable pH and prevent side reactions.[9]

Q6: I am observing unexpected side products. What are the common side reactions in pyridinone synthesis?

A6: Besides polymerization, hydrolysis of nitrile groups to amides or carboxylic acids is a common side reaction, particularly when water is present.[9] To mitigate this, using anhydrous solvents or a buffered aqueous system is recommended.[9] In multicomponent reactions, several competing pathways can lead to a mixture of products.[3] Optimizing the reaction temperature and the order of reagent addition can significantly enhance selectivity for the desired product.[3]

Logical Workflow for Troubleshooting Low Yield

G start Problem: Low Yield purity Check Starting Material Purity start->purity conditions Review Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions repurify Repurify/Recrystallize Starting Materials purity->repurify Impure? temp Optimize Temperature conditions->temp solvent Screen Solvents conditions->solvent catalyst Vary Catalyst/Base conditions->catalyst time Optimize Reaction Time (Monitor by TLC) conditions->time hydrolysis Check for Hydrolysis (Use anhydrous solvent) side_reactions->hydrolysis polymer Check for Polymerization (Control temperature) side_reactions->polymer solution Improved Yield repurify->solution temp->solution solvent->solution catalyst->solution time->solution hydrolysis->solution polymer->solution

Caption: A decision tree for troubleshooting low yields in pyridinone synthesis.

Purification Protocols & Methodologies

Q7: My crude pyridinone product is difficult to purify by column chromatography. What are my options?

A7: Difficulty in purification, especially with silica gel chromatography, is a common problem often due to the polarity of the pyridinone ring or the presence of tautomers.[6][11]

Recommended Purification Methods:

  • Recrystallization: This is a highly effective technique for purifying solid pyridinone compounds. Ethanol is often a suitable solvent.[11][12] The general process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to encourage the formation of pure crystals.[11][12]

  • Derivative Formation: If tautomerism is hindering chromatographic separation, a strategy is to convert the mixture into a single, less polar derivative.[6] For example, converting a pyridin-4-ol/pyridin-4-one mixture to its corresponding nonaflate "locks" the molecule in one form, making it much more amenable to standard silica gel chromatography.[6]

Q8: Can you provide a general experimental protocol for recrystallization?

A8: Certainly. The following is a general protocol for the recrystallization of a pyridinone derivative from ethanol.

Experimental Protocol: Recrystallization from Ethanol [11]

  • Dissolution: In a fume hood, place the crude pyridinone solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) portion-wise while stirring until the solid is completely dissolved. Avoid using excess solvent to maximize recovery.[11][12]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick hot gravity filtration to remove them. This step must be done rapidly to prevent premature crystallization of the product.[11][12]

  • Crystallization: Allow the clear, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[11][12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[11]

General Pyridinone Synthesis & Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Reactants + Solvent + Catalyst/Base reaction Reaction (e.g., 80°C, 3h) reactants->reaction quench Workup / Quench reaction->quench crude Crude Product quench->crude purify_method Purification (Recrystallization or Column Chromatography) crude->purify_method pure Pure Pyridinone purify_method->pure analysis Characterization (NMR, LC-MS, MP) pure->analysis

References

Technical Support Center: Overcoming Solubility Challenges with 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound (MW: 139.15 g/mol ) is a polar molecule. Due to the presence of a hydroxyl group and a polar pyridone ring, it is expected to have good solubility in polar protic solvents.[1] While specific quantitative data is limited, based on its structure, it is predicted to be very soluble in water.[1] Its solubility in other common laboratory solvents is summarized in the table below.

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into aqueous assay buffer. What is causing this?

A2: This phenomenon, often termed "solvent shock," is common when a compound is rapidly transferred from a high-concentration organic stock solution (like DMSO) into an aqueous buffer where its solubility is lower. Even if the final concentration is theoretically below the aqueous solubility limit, localized high concentrations at the point of addition can cause the compound to precipitate out of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v). However, the optimal concentration may vary depending on the cell line and the duration of the experiment. It is always recommended to run a vehicle control (media with the same final DMSO concentration as the test wells) to assess any potential effects of the solvent on the cells.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be a useful technique to aid in the dissolution of compounds. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for the shortest time necessary. Always allow the solution to return to the assay temperature before use.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Table 1: Troubleshooting Precipitation Issues

Observation Potential Cause Recommended Solution
Immediate cloudiness or visible precipitate upon adding DMSO stock to aqueous buffer.Solvent Shock: Rapid change in solvent polarity.1. Slow Addition: Add the DMSO stock dropwise to the vortexing or stirring aqueous buffer. 2. Serial Dilution: Perform an intermediate dilution in a solvent mixture with intermediate polarity (e.g., 50:50 DMSO:aqueous buffer) before the final dilution. 3. Increase Final Volume: Diluting into a larger volume of aqueous buffer can help to dissipate the localized high concentration of the compound more quickly.
The solution is initially clear but becomes cloudy or forms a precipitate over time.Low Thermodynamic Solubility: The compound's concentration is above its equilibrium solubility in the final buffer.1. Lower the Final Concentration: If experimentally feasible, reduce the final concentration of the compound in the assay. 2. pH Adjustment: The solubility of pyridinone derivatives can be pH-dependent. Test the solubility of your compound in buffers with slightly different pH values (e.g., pH 6.5, 7.4, 8.0) to find the optimal condition. 3. Use of Co-solvents: If compatible with your assay, consider including a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final assay buffer.
Precipitation is observed only at higher concentrations of the compound.Exceeding Solubility Limit: The concentration of the compound has surpassed its maximum solubility in the assay medium.1. Determine the Maximum Soluble Concentration: Perform a solubility test to determine the highest concentration of the compound that remains in solution in your final assay buffer under the experimental conditions. 2. Work Below the Solubility Limit: Ensure that all your experimental concentrations are below the determined maximum soluble concentration.
Issue 2: Inconsistent or Non-reproducible Assay Results

Table 2: Troubleshooting Inconsistent Assay Results

Observation Potential Cause Recommended Solution
High variability between replicate wells.Incomplete Dissolution or Precipitation: The compound is not fully dissolved, leading to inconsistent effective concentrations.1. Visual Inspection: Before adding to the assay, visually inspect your stock and working solutions for any signs of precipitation. 2. Sonication: Briefly sonicate the stock solution before making dilutions to ensure complete dissolution. 3. Fresh Preparations: Prepare fresh working solutions for each experiment to avoid issues with compound stability or precipitation over time.
Lower than expected activity of the compound.Reduced Bioavailability: The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation.1. Confirm Solubility: Re-evaluate the solubility of the compound in your assay buffer at the tested concentrations. 2. Use of Solubilizing Agents: For cell-free assays, consider the use of non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (e.g., 0.01-0.05%) to improve solubility. Note: Detergents are generally not suitable for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: General Procedure for Diluting into Aqueous Assay Buffer
  • Pre-warm Buffer: If the assay is to be performed at a specific temperature (e.g., 37°C), pre-warm the aqueous assay buffer to that temperature.

  • Calculate Volumes: Determine the required volume of the DMSO stock solution needed to achieve the final desired concentration in the assay. Ensure the final DMSO concentration remains below 0.5%.

  • Vortexing Dilution: While gently vortexing or stirring the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution dropwise.

  • Final Mix: Briefly vortex the final solution to ensure homogeneity.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Protocol 3: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a freshly prepared aqueous working solution. Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Concentrated Stock in DMSO working Prepare Aqueous Working Solution stock->working Dilution treat Treat Cells with Compound working->treat incubate Incubate for Desired Time treat->incubate measure Measure Assay Endpoint (e.g., Cell Viability) incubate->measure analyze Data Analysis and Interpretation measure->analyze troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start Precipitation Observed? slow_add Slow Dropwise Addition while Vortexing start->slow_add Yes, Immediately lower_conc Lower Final Concentration start->lower_conc Yes, Over Time serial_dil Use Serial Dilutions slow_add->serial_dil ph_adjust Adjust Buffer pH lower_conc->ph_adjust PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyridinone Pyridinone Inhibitor (e.g., 1-METHYL-2-OXO-1,2- DIHYDROPYRIDINE-3-METHANOL) Pyridinone->PI3K

References

Technical Support Center: Synthesis of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one?

A1: The most prevalent and generally reliable laboratory-scale synthesis is the reduction of the corresponding aldehyde, 3-formyl-1-methylpyridin-2(1H)-one. This method typically employs a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This approach is favored due to its high selectivity for the aldehyde group, operational simplicity, and the relative stability of the reagents.[1][2][3]

Q2: I am seeing a significant amount of unreacted starting material in my TLC/LC-MS analysis. What could be the cause?

A2: Unreacted starting material is a common issue that can stem from several factors:

  • Insufficient Reducing Agent: Sodium borohydride can be consumed by the protic solvent (e.g., methanol) or residual water. Ensure you are using a sufficient molar excess (typically 1.5 to 2.0 equivalents).

  • Low Reaction Temperature: While the reaction should be cooled to control exothermicity, temperatures that are too low can significantly slow the reaction rate. A common strategy is to add the NaBH₄ at 0°C and then allow the reaction to warm to room temperature.

  • Poor Reagent Quality: The NaBH₄ may have degraded due to improper storage. It is crucial to use a fresh, dry sample.

  • Short Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by TLC or LC-MS until the starting material spot/peak is no longer visible.

Q3: My LC-MS analysis shows a byproduct with a mass 16 amu higher than my starting aldehyde. What is this impurity?

A3: A mass increase of 16 amu (+O) strongly suggests the formation of the corresponding carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This can occur via a base-induced disproportionation known as the Cannizzaro reaction.[4][5][6] This side reaction is more likely if:

  • The reaction is run under strongly basic conditions.

  • The aldehyde starting material is not fully consumed in a timely manner, allowing two aldehyde molecules to react with each other.

  • Local "hot spots" of high base concentration occur during the addition of reagents.

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A4: While LiAlH₄ is a powerful reducing agent capable of reducing aldehydes, it is generally not recommended for this specific transformation. LiAlH₄ is much less selective than NaBH₄ and can potentially reduce the amide carbonyl group within the pyridinone ring, leading to a complex mixture of byproducts.[1] Furthermore, LiAlH₄ requires strictly anhydrous conditions and a more hazardous workup procedure.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Action
Low Yield of Product 1. Incomplete Reaction: Significant starting material remains.• Increase NaBH₄ stoichiometry to 1.5-2.0 eq.• Allow the reaction to stir longer at room temperature after the initial addition.• Confirm the quality of the NaBH₄.
2. Side Reactions: Formation of the carboxylic acid byproduct (Cannizzaro).[4][6]• Ensure the reaction medium is not overly basic. If necessary, use a buffered system.• Add NaBH₄ portion-wise to control the temperature and reaction rate.• Ensure rapid and efficient stirring.
3. Product Degradation: The product may be unstable during workup.• Avoid strongly acidic or basic conditions during extraction.• Use a saturated solution of ammonium chloride (NH₄Cl) for quenching instead of strong acids.• Minimize exposure to high heat during solvent evaporation.
Complex Mixture of Byproducts 1. Over-reduction: Use of a reducing agent that is too strong.• Use NaBH₄ as the reducing agent. Avoid LiAlH₄ to prevent reduction of the ring carbonyl.[1]
2. Cannizzaro Reaction: Disproportionation of the aldehyde.[4][5]• Maintain a low reaction temperature (0°C) during NaBH₄ addition.• Use methanol or ethanol as the solvent, which also serves as a proton source to quench the intermediate alkoxide.
Difficulty in Purification 1. Co-elution of Product and Byproducts: Similar polarity of compounds.• Optimize the mobile phase for column chromatography. A gradient elution from ethyl acetate to ethyl acetate/methanol often works well.• Consider an alternative purification method like preparative HPLC if chromatographic separation is challenging.
2. Contamination with Boron Salts: Residual salts from the workup.• Perform a thorough aqueous workup. Washing the organic layer with brine can help remove inorganic impurities.• An acidic wash (e.g., dilute HCl) can help remove boron species, but care must be taken to avoid product degradation.
Quantitative Impact of Reaction Conditions

The following table summarizes the expected impact of different reaction conditions on the synthesis outcome, based on typical results for this type of transformation.

Reaction Condition Parameter Main Product Yield (%) Unreacted Aldehyde (%) Carboxylic Acid Byproduct (%)
Sub-Optimal High Temperature (>40°C), Slow NaBH₄ addition40 - 50%< 5%20 - 30%
Standard 0°C to RT, 1.2 eq. NaBH₄75 - 85%5 - 10%< 5%
Optimized 0°C, Portion-wise addition of 1.5 eq. NaBH₄> 90%< 2%< 2%

Visual Guides & Workflows

Reaction Pathway Diagram

The following diagram illustrates the primary synthetic route from the aldehyde precursor to the desired alcohol product, along with the most significant side reactions.

G SM 3-Formyl-1-methyl- pyridin-2(1H)-one midpoint1 SM->midpoint1 midpoint2 Product 3-(Hydroxymethyl)-1-methyl- pyridin-2(1H)-one Side1 Unreacted Starting Material Side2 1-Methyl-2-oxo-1,2-dihydro- pyridine-3-carboxylic acid midpoint1->Product  Reduction (Main Path)  [NaBH4, MeOH] midpoint1->Side1 Incomplete Reaction midpoint2->Side2 Disproportionation (Cannizzaro Reaction)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem Observed: Low Yield or Impure Product analysis Step 1: Analyze Crude Product (TLC, LC-MS, 1H NMR) start->analysis diag1 Diagnosis: Incomplete Reaction (>10% Starting Material) analysis->diag1 diag2 Diagnosis: Side Product Formation (e.g., Carboxylic Acid) analysis->diag2 diag3 Diagnosis: Degradation (Complex Mixture) analysis->diag3 sol1 Action: Optimize Reaction • Increase NaBH4 (1.5 eq) • Increase Reaction Time/Temp diag1->sol1 sol2 Action: Modify Conditions • Add NaBH4 slowly at 0°C • Ensure efficient stirring diag2->sol2 sol3 Action: Modify Workup • Use mild quench (NH4Cl) • Avoid high temperatures diag3->sol3

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol

Optimized Protocol for the Synthesis of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

This protocol is designed to maximize yield and minimize the formation of byproducts.

Materials:

  • 3-formyl-1-methylpyridin-2(1H)-one (1.0 eq)

  • Sodium borohydride (NaBH₄), powder (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 3-formyl-1-methylpyridin-2(1H)-one in anhydrous methanol (approx. 10-15 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition (Critical Step): Add the sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 10°C during the addition. Note: Rapid addition can cause an uncontrolled exotherm and foaming.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.

  • Warming and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using 10% MeOH in Dichloromethane as eluent) until the starting aldehyde spot has been completely consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Caution: Hydrogen gas evolution will occur. Stir for 15 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which typically appears as a white to off-white solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 0-10% methanol in ethyl acetate) to obtain the pure 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

References

storage and handling recommendations for dihydropyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of dihydropyridine (DHP) compounds. Adhering to these recommendations is critical for ensuring experimental reproducibility and maintaining the chemical integrity and pharmacological activity of these sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when handling dihydropyridine compounds?

A1: The most significant factor is their high sensitivity to light.[1][2] The dihydropyridine ring is photosensitive and can undergo oxidation to form a corresponding pyridine derivative, which leads to a complete loss of pharmacological activity.[1][3][4] This photodegradation can be rapid, especially in solution.[4] Therefore, it is imperative to protect DHP solutions from light at all stages of experimentation, including preparation, storage, and analysis.[3]

Q2: How should I store solid dihydropyridine compounds?

A2: Solid formulations of dihydropyridines are considerably more stable than their solutions, particularly concerning photodegradation.[1] However, they are not entirely immune to degradation.[3] It is recommended to store solid DHPs in a cool, dry, and dark place in tightly sealed containers.[5][6] Studies have indicated that in the presence of humidity, thermal degradation can occur.[3][7]

Q3: What are the ideal storage conditions for dihydropyridine solutions?

A3: Dihydropyridine solutions should be stored at low temperatures, such as 2-8 °C or frozen, to minimize thermal degradation.[3] It is crucial to use amber-colored glassware or vials wrapped in aluminum foil to protect them from light.[3] Whenever possible, solutions should be prepared fresh before use.[3][8] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[3]

Q4: How does pH affect the stability of dihydropyridine solutions?

A4: The pH of a solution can significantly impact the stability of dihydropyridines.[3] The ionization state of the molecule, which is pH-dependent, can alter its degradation pathway.[3] For instance, some DHPs, like amlodipine, show greater stability in slightly acidic conditions (around pH 5).[3] Photodegradation of nitrendipine was found to be faster in an acidic medium.[1] It is advisable to determine the optimal pH for your specific DHP derivative through stability studies.[3]

Q5: What is the primary degradation product of dihydropyridines, and is it a concern?

A5: The primary degradation product is the corresponding pyridine derivative, which is formed through the aromatization (oxidation) of the dihydropyridine ring.[1][3] This transformation results in the complete loss of the compound's therapeutic effect.[1][2] In some cases, the photodegradation process can also generate reactive oxygen species, such as singlet oxygen and superoxide, which may be responsible for phototoxic reactions.[1][9]

Storage and Handling Summary Tables

Table 1: General Storage Recommendations for Dihydropyridine Compounds

FormConditionRecommendationRationale
Solid TemperatureCool (Room Temperature or Refrigerated)To minimize thermal degradation, especially in the presence of humidity.[3][7]
LightProtect from light (Store in dark)Solid forms are less photosensitive than solutions but should still be protected.[1]
AtmosphereDry, Tightly Sealed ContainerTo prevent degradation accelerated by humidity.[3][7]
Solution TemperatureRefrigerated (2-8 °C) or FrozenTo slow down thermal degradation pathways.[3]
LightCritical: Use amber vials or foil wrapTo prevent rapid photodegradation, the primary degradation route.[1][3]
PreparationPrepare fresh before useTo minimize degradation over time in solution.[3]

Table 2: Factors Affecting Dihydropyridine Stability in Solution

FactorEffect on StabilityMitigation Strategy
Light Exposure High degradation (Oxidation to pyridine derivative)Work in a dark room or under amber/red light; use amber glassware or foil.[3]
Elevated Temperature Accelerates degradation, especially with moistureStore solutions at low temperatures (2-8 °C or frozen).[3]
pH Stability is pH-dependent; acidic conditions can accelerate degradation for some DHPsBuffer the solution to the optimal pH for the specific compound.[1][3]
Oxygen/Oxidizing Agents The dihydropyridine ring is susceptible to oxidationDe-gas solvents and buffers; consider adding an antioxidant.[3]
Metal Ions (e.g., Fe³⁺) Can catalyze rapid degradation and aromatizationUse high-purity solvents and reagents; consider using a chelating agent.[10]

Table 3: Recommended Solvents for Dihydropyridine Compounds

SolventApplicationConsiderations
Methanol, Acetonitrile Stock solutions, HPLC mobile phaseGood for initial solubilization before dilution into aqueous media.[3]
Ethanol, DMSO Stock solutions, Co-solventsCan be used to aid in the dissolution of poorly soluble DHPs.[3]
Aqueous Buffers Experimental solutionspH must be optimized for stability; solubility may be limited.[3]

Troubleshooting Guide

Problem 1: Rapid degradation of the DHP compound is observed in my solution, even with some light protection.

  • Question: My DHP compound degrades very quickly in solution. I'm using amber vials, but I'm still seeing significant loss of the parent compound. What could be wrong?

  • Answer:

    • Light Exposure: Ensure all steps, from weighing the solid to the final analysis, are performed under subdued light conditions (e.g., a dark room or under amber/red light). Standard laboratory lighting can be intense enough to cause degradation.[3]

    • Oxygen: The dihydropyridine ring is susceptible to oxidation from dissolved oxygen.[3] Try de-gassing your solvents and buffers by sparging with nitrogen or argon before use.[3]

    • Metal Ion Contamination: Trace metal ions, particularly Fe³⁺, can catalyze the degradation of DHPs.[10] Use high-purity solvents and reagents to minimize contamination.[3]

    • pH Instability: Verify the pH of your final solution. The compound may be unstable at the current pH. Perform a pH stability study to find the optimal range.[3]

Problem 2: My dihydropyridine compound has poor solubility in the aqueous buffer for my experiment.

  • Question: I am having trouble dissolving my DHP compound in my aqueous experimental buffer. What can I do?

  • Answer:

    • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Solubilizing Excipients: Investigate the use of solubilizing agents such as cyclodextrins or nonionic surfactants (e.g., Polysorbate 20).[3][11] These can form complexes with the DHP, increasing its aqueous solubility and often its stability.[2][12]

Problem 3: I am observing inconsistent or unexpected results in my biological assays.

  • Question: The effects of my DHP compound are not reproducible between experiments. What could be the cause?

  • Answer:

    • Compound Degradation: This is a common culprit. Due to their instability, the actual concentration of the active DHP in your assay may be lower than expected and can vary. Always prepare solutions fresh from a solid stock for each experiment and protect them rigorously from light.[3][8]

    • Incorrect Concentration: Re-verify the calculations for your stock solution and final dilutions.

    • Incomplete Solution Exchange: In perfusion-based systems, ensure that the exchange of solutions around the cells or tissues is complete and rapid to achieve the target concentration.[8]

Visualizations

Signaling Pathways and Workflows

cluster_degradation Primary Degradation Pathway DHP 1,4-Dihydropyridine Pyridine Pyridine Derivative (Inactive) DHP->Pyridine Oxidation (Light, O₂, Metal Ions) ROS Reactive Oxygen Species (e.g., Singlet Oxygen) DHP->ROS Photodegradation Loss Loss of Pharmacological Activity Pyridine->Loss Toxicity Potential Phototoxicity ROS->Toxicity

Caption: Primary degradation pathway of dihydropyridine compounds.

Start Instability Observed (e.g., Degradation, Inconsistent Results) Light Is the solution rigorously protected from light at ALL times? Start->Light pH Is the solution pH controlled and optimal? Light->pH Yes Protect Action: Use amber vials/foil, work in dark/red light. Light->Protect No Oxidation Is oxidation a possibility (dissolved O₂, metal ions)? pH->Oxidation Yes Buffer Action: Buffer the solution to the optimal pH. pH->Buffer No Temp Is the temperature controlled and minimized? Oxidation->Temp Yes Degas Action: De-gas solvents and/or use antioxidants/chelators. Oxidation->Degas No End Stability Improved Temp->End Yes Store Action: Store at recommended low temperatures (2-8°C or frozen). Temp->Store No Protect->Light Buffer->pH Degas->Oxidation Store->Temp

Caption: Troubleshooting workflow for dihydropyridine instability.

Prep 1. Prepare DHP Stock Solution (e.g., in Methanol/Acetonitrile) Dilute 2. Dilute Stock into Test Solution (e.g., Buffered Aqueous Solution) Prep->Dilute Expose 3. Expose to Stress Condition (e.g., Light, Heat, Acid, Base) Dilute->Expose Sample 4. Withdraw Aliquots at Specified Time Points (t=0, 1, 2, 4, 8, 24h) Expose->Sample Inject 5. Inject Aliquot into HPLC System Sample->Inject Analyze 6. Analyze Data: - Decrease in DHP Peak Area - Increase in Degradant Peak Area Inject->Analyze

Caption: Experimental workflow for DHP stability assessment via HPLC.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for monitoring the degradation of a dihydropyridine and the formation of its primary pyridine derivative.

  • Objective: To quantify the concentration of the parent DHP and its primary degradation product over time under specific conditions.

  • System: A reverse-phase HPLC (RP-HPLC) system equipped with a UV detector.[3]

  • Column: C18 column (e.g., 4.6 x 250mm, 5µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio must be optimized for the specific compound (e.g., 80:20 v/v or 45:55 v/v).[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength appropriate for the specific dihydropyridine (often around 254 nm).[3]

  • Procedure:

    • Prepare a concentrated stock solution of the dihydropyridine in a suitable, UV-grade organic solvent (e.g., methanol or acetonitrile).[3]

    • Dilute the stock solution to the desired final concentration in the test solution (e.g., a buffer at a specific pH). This is your t=0 sample.

    • Immediately inject an aliquot of the t=0 sample into the HPLC system to get a baseline reading.

    • Store the test solution under the desired stability testing conditions (e.g., in a light chamber at 25°C, or in a heated water bath at 60°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.[3]

    • Inject the aliquot into the HPLC system.

    • Monitor the decrease in the peak area of the parent dihydropyridine and the corresponding increase in the peak area of the pyridine degradation product.[3]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and for developing stability-indicating analytical methods.[3]

  • Objective: To intentionally degrade the DHP compound under various stress conditions to understand its degradation profile.

  • Procedure: Prepare separate solutions of the DHP in a suitable solvent system. Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add a dilute acid (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 60 °C) for a defined period.[3]

    • Base Hydrolysis: Add a dilute base (e.g., 0.1 N NaOH) and incubate at room temperature.[3]

    • Oxidative Degradation: Treat the solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]

    • Photolytic Degradation: Expose the solution to a controlled light source (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.[11]

    • Thermal Degradation: Expose the solution (and a solid sample in parallel) to high temperatures (e.g., 60-80°C), often in the presence of humidity.[7]

  • Analysis: After the exposure period, analyze the samples using a developed stability-indicating method, such as the HPLC protocol described above, to separate and identify the degradation products.[13]

References

troubleshooting NMR peak assignments for 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with the NMR peak assignments for 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL (CAS: 36721-61-6).[1]

Predicted NMR Data

For effective troubleshooting, compare your experimental spectrum against the predicted chemical shifts. These values are estimates and can be influenced by solvent, concentration, and temperature.[2][3]

Predicted ¹H NMR Spectral Data

ProtonsPositionPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
H-6Pyridine Ring7.2 - 7.4Triplet (t) or Doublet of Doublets (dd)1HCoupled to H-4 and H-5.
H-4Pyridine Ring7.1 - 7.3Doublet of Doublets (dd) or Triplet (t)1HCoupled to H-5 and H-6.
H-5Pyridine Ring6.1 - 6.3Triplet (t)1HCoupled to H-4 and H-6.
-CH₂OHMethanol4.5 - 4.7Singlet (s) or Doublet (d)2HMay show coupling to the -OH proton.
N-CH₃N-Methyl3.4 - 3.6Singlet (s)3HTypically a sharp, distinct singlet.
-OHHydroxylVariable (2.0 - 5.0)Broad Singlet (br s)1HPosition is highly dependent on concentration, solvent, and temperature; may exchange with D₂O.[3][4]

Predicted ¹³C NMR Spectral Data

The chemical shift range for ¹³C NMR is significantly broader than for ¹H NMR.[5]

CarbonPositionPredicted Chemical Shift (ppm)Notes
C=OC2 (Carbonyl)160 - 165Quaternary carbon, may have a weaker signal.
C-ArC6138 - 142Aromatic CH.
C-ArC4135 - 140Aromatic CH.
C-ArC3120 - 125Aromatic C bearing the methanol group.
C-ArC5105 - 110Aromatic CH.
-CH₂OHMethanol Carbon55 - 65Aliphatic carbon attached to oxygen.[6]
N-CH₃N-Methyl Carbon35 - 45Aliphatic carbon attached to nitrogen.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting NMR peak assignment issues.

NMR_Troubleshooting_Workflow NMR Peak Assignment Troubleshooting Workflow cluster_main cluster_troubleshoot Troubleshooting Path start Start: Acquire High-Quality 1D ¹H NMR Spectrum compare Compare Experimental Spectrum to Predicted Data Tables start->compare match Do All Major Peaks Match (Shift, Multiplicity, Integration)? compare->match check_solvent Identify Solvent Residuals & Water Peaks match->check_solvent  No   end_good Assignment Complete & Confident match->end_good  Yes   check_impurities Check for Synthesis Impurities or Starting Materials check_solvent->check_impurities check_broadening Assess Peak Broadening: Check Shimming & Concentration check_impurities->check_broadening d2o_exchange Perform D₂O Exchange to Identify -OH Peak check_broadening->d2o_exchange run_2d Acquire 2D NMR (COSY, HSQC/HMBC) d2o_exchange->run_2d run_2d->end_good end_reassess Re-evaluate Structure or Purification Method

Caption: A flowchart for systematic troubleshooting of NMR spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks that are not in the predicted data table. What are they?

A: Unexpected peaks typically arise from three sources:

  • Solvent Impurities: Deuterated solvents are never 100% pure and will always show residual signals.[7] A water peak is also almost always present.[2] Compare your unknown peaks to a standard solvent impurity table.

  • Synthesis Impurities: These could be unreacted starting materials, reagents, or by-products from the synthesis.[8][9][10] Review the synthetic route to anticipate potential contaminants.

  • Grease/Other Contaminants: Peaks from silicone grease or other common lab contaminants can appear, especially if the sample is dilute.[11]

Common Solvent Residual Peaks

Solvent¹H Residual Peak (ppm)Water Peak (ppm)¹³C Residual Peak (ppm)
CDCl₃7.26 (singlet)~1.5677.16 (triplet)
DMSO-d₆2.50 (quintet)~3.3339.52 (septet)
CD₃OD3.31 (quintet)~4.8749.0 (septet)
Acetone-d₆2.05 (quintet)~2.8429.84 (septet), 206.26 (singlet)
D₂O~4.79 (singlet, HDO)N/AN/A (referenced to internal standard)

Source: Adapted from data provided by Gottlieb, H. E., et al. (1997) and other common NMR resources.[7][12][13][14]

Q2: The integration values for my peaks don't match the expected proton count.

A: This can happen for several reasons:

  • Overlapping Peaks: Two different signals may be overlapping, giving a combined integration value.[15] Try using a different NMR solvent, as this can sometimes shift peaks enough to resolve them.[15]

  • Incorrect Reference: Ensure you have set the integration reference correctly on a well-defined peak that you are confident about (e.g., the N-CH₃ singlet).

  • Sample Impurities: If there is a significant impurity, its peaks will contribute to the total integration, making the relative ratios of your target compound appear incorrect.

  • Saturated Signal: If your sample is too concentrated, the detector can be saturated, leading to inaccurate integrations.[16] Diluting the sample may help.

Q3: Some of my peaks, especially in the aromatic region, are broad and poorly resolved.

A: Peak broadening can be caused by several factors:[15]

  • Poor Shimming: The magnetic field may not be homogenous. The instrument may need to be re-shimmed.

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks due to viscosity or aggregation. A sample that is too dilute will result in a low signal-to-noise ratio, which can make peaks appear broad.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: Protons that are undergoing chemical exchange on a timescale similar to the NMR experiment can appear broad. This is common for -OH and -NH protons.[3]

Q4: I can't find the peak for the hydroxyl (-OH) proton.

A: The hydroxyl proton signal can be tricky to identify:

  • Broadness and Position: It is often a broad singlet and its chemical shift is highly variable depending on solvent, temperature, and concentration due to hydrogen bonding.[3][4] It can appear anywhere from ~2-5 ppm or even higher.

  • D₂O Exchange: A definitive way to identify an -OH (or -NH) peak is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.[15]

Q5: How can I definitively assign the three protons on the pyridine ring (H-4, H-5, H-6)?

A: While the 1D ¹H NMR provides clues based on splitting patterns and chemical shifts, unambiguous assignment often requires 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. You would expect to see a cross-peak between H-4 and H-5, and between H-5 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would allow you to link each of the three aromatic proton signals to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For example, the N-CH₃ protons should show a correlation to the C2 (carbonyl) and C6 carbons, helping to lock in the assignment of the entire ring system.

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound sample.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) to the NMR tube.[11]

    • Cap the tube securely and invert it several times or vortex gently until the sample is completely dissolved. Ensure the solution is homogenous.[15]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Set the appropriate spectral width, acquisition time, and number of scans. For a standard ¹H spectrum of this concentration, 8 to 16 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID).

    • Process the FID using a Fourier transform.

    • Phase the resulting spectrum manually to ensure all peaks have a correct, symmetrical shape.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[7]

    • Integrate the peaks and analyze the chemical shifts and multiplicities.

References

Technical Support Center: Scaling Up the Production of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up production of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL (CAS No. 36721-61-6).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound suitable for scale-up?

A1: While a specific, detailed industrial synthesis for this molecule is not widely published, scalable syntheses for analogous 3-hydroxymethyl-2-pyridones can be envisaged through two primary routes. The first involves the reduction of the corresponding 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid or its ester. The second is a direct hydroxymethylation of a suitable precursor. Given the starting materials, the reduction of a carboxylate is a more common and often more scalable approach.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concern during the scale-up of many chemical syntheses is managing the reaction exotherm. Reactions that are easily controlled in a laboratory flask can become difficult to manage in a large reactor, potentially leading to thermal runaway.[2][3] It is crucial to have efficient cooling systems and to control the rate of reagent addition. Additionally, if the synthesis involves flammable solvents or hazardous reagents, appropriate handling procedures and engineering controls must be in place.

Q3: How can the purity of the final product be ensured at a larger scale?

A3: Ensuring high purity on a large scale begins with using high-purity starting materials. During the work-up, controlled quenching and extraction are vital. For solid products like this one, recrystallization is often the most effective and scalable purification method.[2] Identifying a suitable solvent system that provides good recovery of pure crystals is key.

Q4: My lab-scale reaction provides a good yield, but it drops significantly upon scale-up. What are the likely causes?

A4: A drop in yield during scale-up is a common issue and can often be attributed to mass and heat transfer limitations.[2] Inefficient mixing in larger reactors can lead to localized "hot spots" or concentration gradients, which can promote the formation of side products.[2] Heat dissipation is also more challenging at scale, and temperature fluctuations can negatively impact the reaction. A slower, controlled addition of reagents and ensuring adequate agitation are critical adjustments for larger batches.[2]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for byproduct formation.
Suboptimal Reaction Concentration - Experiment with different solvent volumes to find the optimal concentration for the reaction at scale.
Degradation of Starting Material or Product - Verify the stability of all reagents and the product under the reaction conditions.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]
Inefficient Mixing - Ensure the reactor's stirring mechanism is adequate for the scale and viscosity of the reaction mixture to avoid localized concentration gradients.[2]
Poor Temperature Control - Implement a robust temperature control system for the reactor to prevent overheating or excessive cooling, which can affect reaction kinetics and selectivity.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Steps
Side Reactions (e.g., Dimerization, Oxidation) - Lowering the reaction temperature may improve selectivity and reduce the rate of side reactions.[2]- Ensure the reaction is performed under an inert atmosphere if oxidation is suspected.[2]
Incomplete Cyclization of Intermediates (if applicable) - Optimize the conditions for the cyclization step, such as temperature, catalyst, or reaction time.[2]
Presence of Impurities in Starting Materials - Ensure the purity of all starting materials and reagents before use.
Issue 3: Purification Challenges
Potential Cause Troubleshooting Steps
Difficulty with Recrystallization - Screen various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- If the product oils out, try using a solvent/anti-solvent system for crystallization.
Product Contamination with Reagents or Byproducts - Optimize the work-up procedure to effectively remove unreacted starting materials and soluble byproducts.- Consider a wash of the crude product with a solvent in which the desired product is insoluble but the impurities are soluble.

Experimental Protocols

Proposed Synthesis Route: Reduction of a Carboxylic Acid Ester

This proposed protocol is based on general procedures for the reduction of pyridone carboxylic acid esters. Optimization will be necessary for scale-up.

Step 1: Esterification of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Reaction: The carboxylic acid is converted to its methyl or ethyl ester using standard esterification methods, such as reaction with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Work-up: The reaction mixture is neutralized, and the ester is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure.

Step 2: Reduction of the Ester to the Alcohol

  • Reaction: The ester is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran) and cooled in an ice bath. A reducing agent, such as lithium aluminum hydride or sodium borohydride in the presence of a Lewis acid, is added portion-wise while maintaining a low temperature.

  • Work-up: The reaction is carefully quenched with water and a basic solution (e.g., sodium hydroxide solution). The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent.

Visualizations

Logical Workflow for Synthesis Scale-Up

G cluster_0 Phase 1: Lab-Scale Synthesis cluster_1 Phase 2: Process Development for Scale-Up cluster_2 Phase 3: Pilot-Scale Production lab_synthesis 1. Initial Synthesis (gram-scale) lab_purification 2. Purification (e.g., Column Chromatography) lab_synthesis->lab_purification lab_analysis 3. Characterization (NMR, MS) lab_purification->lab_analysis route_scouting 4. Synthetic Route Scouting for Scalability lab_analysis->route_scouting parameter_optimization 5. Optimization of Reaction Parameters (Temperature, Concentration, etc.) route_scouting->parameter_optimization safety_assessment 6. Safety Assessment (Exotherm, Reagent Hazards) parameter_optimization->safety_assessment pilot_synthesis 7. Pilot Batch Synthesis (kg-scale) safety_assessment->pilot_synthesis scalable_purification 8. Scalable Purification (Recrystallization) pilot_synthesis->scalable_purification quality_control 9. Quality Control and Analysis scalable_purification->quality_control

Caption: A logical workflow for scaling up the synthesis of a target molecule.

Potential Signaling Pathway Involvement

Pyridone derivatives have been identified as inhibitors of various signaling pathways. For instance, some substituted pyridines have been shown to inhibit the neuregulin/ErbB4 signaling pathway, which is implicated in neurotransmission and cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Neuregulin Neuregulin ErbB4 ErbB4 Receptor Neuregulin->ErbB4 Binds PI3K PI3K/Akt Pathway ErbB4->PI3K MAPK MAPK Pathway ErbB4->MAPK Neurite_Outgrowth Neurite Outgrowth PI3K->Neurite_Outgrowth Promotes MAPK->Neurite_Outgrowth Promotes Pyridone This compound (Potential Inhibitor) Pyridone->ErbB4 Inhibits

Caption: Potential inhibition of the Neuregulin/ErbB4 signaling pathway by a pyridone derivative.

References

Technical Support Center: Enhancing the Stability of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one for biological testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one in experimental settings?

A1: The stability of pyridinone derivatives can be influenced by several factors. Key considerations include pH of the solution, exposure to light (photostability), temperature, and the presence of oxidizing agents.[1] Studies on similar pyridine derivatives have shown that they can be unstable in alkaline and acidic conditions and are often sensitive to light.[1]

Q2: My compound appears to be degrading during my cell-based assay. What are the likely causes and how can I mitigate this?

A2: Degradation in a cell-based assay could be due to the pH of the culture medium, exposure to light from the microscope or incubator, or enzymatic degradation by cellular components. To mitigate this, consider the following:

  • pH Buffering: Ensure your culture medium is well-buffered to maintain a stable physiological pH.

  • Light Protection: Minimize the exposure of your compound and treated cells to light by using amber-colored plates or covering the plates with foil.

  • Control Experiments: Include a compound stability control (compound in media without cells) to differentiate between chemical and enzymatic degradation.

Q3: I am observing inconsistent results in my animal studies. Could compound instability be a factor?

A3: Yes, in vivo instability can lead to variable results. Degradation can occur in the formulation vehicle, at the site of administration, or through metabolic processes. It is crucial to assess the stability of your dosing formulation under the conditions of the study (e.g., temperature, time).

Q4: What are the common degradation pathways for pyridinone derivatives?

A4: Pyridinone derivatives can undergo degradation through several pathways, including:

  • Hydrolysis: The pyridinone ring can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[1]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions leading to degradation.[1]

  • Microbial Degradation: In non-sterile conditions, microorganisms can metabolize pyridine and its derivatives.[2][3][4][5]

Troubleshooting Guides

Problem 1: Compound precipitation in aqueous buffer.
Possible Causes Solutions
Low aqueous solubility of the compound.pH Adjustment: Modify the pH of the buffer to see if it improves solubility. For some pyridine derivatives, adjusting the pH can increase solubility by forming a more soluble salt.[6]
Co-solvents: Use a small percentage of a water-miscible organic co-solvent such as DMSO, ethanol, or PEG to improve solubility.[6] Ensure the final concentration of the co-solvent is compatible with your biological assay.
Formulation Strategies: For in vivo studies, consider formulation strategies like creating nanosuspensions or amorphous solid dispersions to enhance solubility.[6]
Problem 2: Loss of compound potency over the duration of a multi-day experiment.
Possible Causes Solutions
Thermal degradation at incubation temperature.Temperature Control: Store stock solutions and working solutions at lower temperatures (e.g., 2-8 °C or -20 °C) when not in use.[6][7]
Fresh Preparations: Prepare fresh working solutions daily from a frozen stock solution.
pH-mediated degradation in the assay medium.pH Stability Assessment: Perform a pH stability study to determine the optimal pH range for your compound.[8][9]
Buffered Systems: Ensure your experimental medium is adequately buffered to maintain a stable pH throughout the experiment.
Photodegradation from ambient or experimental light sources.Light Protection: Conduct experiments under low-light conditions and use amber-colored vials or foil to protect solutions from light.[6]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.[10][11][12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 100°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a photostability chamber with UV and visible light as per ICH Q1B guidelines. A dark control should be run in parallel.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

Data Presentation: Forced Degradation Results

The following table can be used to summarize the results from the forced degradation study.

Stress ConditionIncubation Time (hours)% DegradationNumber of Degradants
0.1 M HCl (60°C)24
0.1 M NaOH (RT)24
3% H₂O₂ (RT)24
Heat (100°C, solid)48
Photostability-
pH Stability Profile Protocol

1. Buffer Preparation:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 7.4, 9, 10).

2. Sample Preparation:

  • Prepare solutions of the compound in each buffer at a final concentration of 100 µg/mL.

3. Incubation:

  • Incubate the solutions at a constant temperature (e.g., 37°C).

4. Sample Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), analyze the samples by HPLC to determine the remaining concentration of the parent compound.

Data Presentation: pH Stability Profile
pHTime (hours)% Remaining Compound
2.00100
1
2
4
8
24
4.00100
...
7.40100
...
9.00100
...
10.00100
...

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution Acid Acid Hydrolysis Prep->Acid Apply Stress Base Base Hydrolysis Prep->Base Apply Stress Oxidation Oxidation Prep->Oxidation Apply Stress Heat Thermal Stress Prep->Heat Apply Stress Light Photostability Prep->Light Apply Stress Sampling Sample at Timepoints Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Summarize % Degradation HPLC->Data Pathway Identify Degradation Pathway Data->Pathway

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic cluster_problem Observed Problem cluster_investigation Investigation Steps cluster_solutions Potential Solutions Problem Inconsistent Biological Data Check_Solubility Check for Precipitation Problem->Check_Solubility Assess_Stability Assess Stability in Vehicle Problem->Assess_Stability Run_Control Run Stability Control in Assay Problem->Run_Control Adjust_pH Adjust pH Check_Solubility->Adjust_pH Add_Cosolvent Add Co-solvent Check_Solubility->Add_Cosolvent Protect_Light Protect from Light Assess_Stability->Protect_Light Fresh_Prep Use Fresh Preparations Assess_Stability->Fresh_Prep Change_Vehicle Change Formulation Vehicle Assess_Stability->Change_Vehicle Run_Control->Protect_Light Run_Control->Fresh_Prep

Caption: Troubleshooting logic for inconsistent biological data.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Antioxidant Activity Comparison

The antioxidant capacity of chemical compounds is commonly evaluated using various in vitro assays. The following table summarizes the available antioxidant data for dihydropyridine derivatives and Trolox from discrete studies. The data is presented for two common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

CompoundAssayMetricValueReference
Dihydropyridine Derivatives
Compound 6a (a 1,4-dihydropyridine derivative)β-carotene/linoleic acidRAA (%)71[1]
Compound 6c (a 1,4-dihydropyridine derivative)β-carotene/linoleic acidRAA (%)80[1]
Compound 6d (a 1,4-dihydropyridine derivative)β-carotene/linoleic acidRAA (%)78[1]
Trolox (Standard Antioxidant)
TroloxDPPHIC50 (µg/mL)3.765 ± 0.083[2]
TroloxABTSIC50 (µg/mL)2.926 ± 0.029[2]
TroloxDPPHIC50 (µg/mL)~36.44[3]

Note: RAA stands for Relative Antioxidant Activity. IC50 is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The data for dihydropyridine derivatives and Trolox are from separate studies and not from a direct head-to-head comparison. Experimental conditions can influence results, so these values should be interpreted with caution.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may be subject to minor modifications based on the specific laboratory and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH radical is a stable free radical with a deep violet color, showing a maximum absorbance at around 517 nm.[4] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to pale yellow.[4] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[5]

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) are added to the DPPH solution.[5]

  • The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).[5]

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[5]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to measure the total antioxidant capacity of a sample. It is applicable to both hydrophilic and lipophilic antioxidants.

Principle: The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[6] When an antioxidant is added, it reduces the ABTS•+, leading to a decrease in the absorbance of the solution at 734 nm. The extent of decolorization is proportional to the concentration of the antioxidant.

Procedure:

  • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[6]

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are added to the diluted ABTS•+ solution.

  • After a specific incubation time, the absorbance is measured at 734 nm.

  • The percentage of inhibition of the ABTS•+ radical is calculated.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same percentage of inhibition as the test sample.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental processes and the conceptual comparison, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Radical Solution (Violet) Mix Mix & Incubate (Dark, ~30 min) DPPH_sol->Mix Test_sol Test Compound/ Trolox Solution Test_sol->Mix Measure Measure Absorbance (@ 517 nm) Mix->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow

Antioxidant_Comparison_Concept cluster_compound Test Compound cluster_standard Standard Antioxidant Compound 1-METHYL-2-OXO-1,2- DIHYDROPYRIDINE-3-METHANOL Assay Antioxidant Assays (e.g., DPPH, ABTS) Compound->Assay Evaluated in Trolox Trolox (Vitamin E analog) Trolox->Assay Evaluated in Data Quantitative Data (IC50, TEAC) Assay->Data Comparison Comparative Assessment Data->Comparison

Conceptual Framework for Antioxidant Comparison

References

A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives as Potent Nek2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel imidazo[1,2-a]pyridine derivatives as inhibitors of Never in mitosis A-related kinase 2 (Nek2). The structure-activity relationship (SAR) of these compounds is examined, supported by quantitative experimental data from a key study. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.

Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during mitosis. Its overexpression has been linked to various cancers, making it an attractive target for anticancer drug development. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the design of potent and selective Nek2 inhibitors.

Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives

A recent study by Wang et al. (2020) systematically explored the SAR of a series of imidazo[1,2-a]pyridine derivatives. The key findings from their investigation are summarized below, with a focus on substitutions at the C3 position of the imidazo[1,2-a]pyridine core and the phenyl ring attached to it.

Data Presentation: Nek2 Inhibition and Antiproliferative Activity

The following table summarizes the in vitro inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against Nek2 kinase and their antiproliferative activity against the MGC-803 human gastric cancer cell line.

Compound IDR1R2Nek2 IC50 (nM)MGC-803 IC50 (nM)
28a HH1252370
28b FH551150
28c ClH49980
28d BrH45850
28e IH38 760
28f HF781540
28g HCl651230
28h HBr611180
28i HI52990
28j OCH3H180>5000
28k CH3H1503200

Data extracted from Bioorganic & Medicinal Chemistry, 2020, 28(23), 115775.

Key SAR Observations:

  • Halogen Substitution on the Phenyl Ring (R1): The introduction of a halogen atom at the para-position of the phenyl ring (R1) generally led to a significant increase in both Nek2 inhibitory and antiproliferative activities compared to the unsubstituted analog (28a ). The potency increased with the size of the halogen, following the order I > Br > Cl > F. The most potent compound in this series, 28e , featuring an iodine atom, exhibited a Nek2 IC50 of 38 nM.

  • Halogen Substitution on the Imidazo[1,2-a]pyridine Core (R2): Similarly, halogen substitution at the C7 position of the imidazo[1,2-a]pyridine core (R2) enhanced activity, with the potency also increasing with the size of the halogen. However, these modifications were generally less effective than substitutions on the phenyl ring.

  • Electron-Donating Group Substitution: The introduction of electron-donating groups, such as methoxy (28j ) or methyl (28k ) at the R1 position, resulted in a significant decrease in activity, highlighting the importance of electron-withdrawing or lipophilic groups at this position for potent Nek2 inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR study.

In Vitro Nek2 Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of Nek2 kinase activity (IC50).

Materials:

  • Recombinant human Nek2 kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., Myelin Basic Protein)

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution or vehicle (e.g., 5% DMSO).

  • Add 2 µl of the recombinant Nek2 enzyme solution.

  • Initiate the kinase reaction by adding 2 µl of a mixture containing the peptide substrate and ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 30 minutes).

  • Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • MGC-803 human gastric cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Seed MGC-803 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the cells for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium and add them to the respective wells. A vehicle control (e.g., DMSO) is also included.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship of the imidazo[1,2-a]pyridine derivatives.

Nek2_Signaling_Pathway Plk1 Plk1 Nek2 Nek2 Plk1->Nek2 Activates Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Beta_Catenin β-catenin Stabilization Nek2->Beta_Catenin Wnt_Signaling Wnt Signaling Activation Beta_Catenin->Wnt_Signaling Cell_Cycle_Progression Cell Cycle Progression (G2/M) Wnt_Signaling->Cell_Cycle_Progression Apoptosis_Evasion Apoptosis Evasion Wnt_Signaling->Apoptosis_Evasion

Caption: Simplified Nek2 signaling pathway in cancer.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Kinase_Assay In Vitro Nek2 Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Culture MGC-803 Cell Culture Synthesis->Cell_Culture IC50_Nek2 Determine Nek2 IC50 Kinase_Assay->IC50_Nek2 MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay IC50_Cell Determine MGC-803 IC50 MTT_Assay->IC50_Cell

Caption: Experimental workflow for inhibitor evaluation.

SAR_Summary cluster_modifications Structural Modifications cluster_activity Impact on Activity Core Imidazo[1,2-a]pyridine Core R1 R1 (Phenyl Ring) Core->R1 R2 R2 (Core) Core->R2 Halogen_R1 Halogen (I > Br > Cl > F) Increases Potency R1->Halogen_R1 EDG_R1 Electron-Donating Group Decreases Potency R1->EDG_R1 Halogen_R2 Halogen Increases Potency R2->Halogen_R2

Caption: Summary of key SAR findings.

Comparative Analysis of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL and Nifedipine: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the established L-type calcium channel blocker, nifedipine, and the compound 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL. While extensive data exists for nifedipine, a comprehensive search of publicly available scientific literature and databases did not yield quantitative biological activity data for this compound. This document, therefore, presents a thorough overview of nifedipine's biological profile and outlines the necessary experimental framework to characterize the activity of this compound.

I. Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of each compound is crucial for interpreting their biological activities.

PropertyThis compoundNifedipine
CAS Number 36721-61-6[1]21829-25-4
Molecular Formula C7H9NO2[1]C17H18N2O6
Molecular Weight 139.15 g/mol [1]346.3 g/mol
Chemical Structure Data not availableDimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

II. Comparative Biological Activity

This section summarizes the known biological activities of both compounds. As previously noted, experimental data for this compound is not available.

Mechanism of Action

This compound: The precise mechanism of action is yet to be experimentally determined. Based on its chemical structure, it is hypothesized that the hydroxymethyl group may form hydrogen bonds, and the pyridine ring could engage in π-π stacking interactions with biological targets.

Nifedipine: Nifedipine is a well-characterized dihydropyridine calcium channel blocker.[2] Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and myocardial cells.[3] This blockade leads to peripheral and coronary vasodilation.

Signaling Pathway of Nifedipine

Nifedipine Nifedipine L_type_Ca_Channel L-type Calcium Channel Nifedipine->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Vascular_Smooth_Muscle Vascular Smooth Muscle Ca_Influx->Vascular_Smooth_Muscle Myocardium Myocardium Ca_Influx->Myocardium Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation leads to Decreased_Contraction Decreased Contractility Myocardium->Decreased_Contraction leads to Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Decreased_Afterload Decreased Cardiac Afterload Decreased_Contraction->Decreased_Afterload cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Thoracic Aorta A2 Clean and Cut into Rings (2-3 mm) A1->A2 A3 Mount Rings in Organ Bath A2->A3 B1 Equilibrate and Standardize with KCl A3->B1 B2 Induce Contraction (e.g., Phenylephrine, KCl) B1->B2 B3 Cumulative Addition of Test Compound B2->B3 B4 Record Isometric Tension B3->B4 C1 Generate Concentration-Response Curve B4->C1 C2 Calculate IC50 Value C1->C2 cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay Assay cluster_data_analysis Data Analysis D1 Culture HEK293 cells expressing L-type calcium channels D2 Seed cells in a 96-well plate D1->D2 E1 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) D2->E1 E2 Incubate and wash to remove excess dye E1->E2 F1 Pre-incubate with test compound E2->F1 F2 Stimulate calcium influx (e.g., with KCl) F1->F2 F3 Measure fluorescence intensity F2->F3 G1 Calculate the change in fluorescence F3->G1 G2 Determine the IC50 value G1->G2

References

Lack of Specific Data on the Anti-inflammatory Effects of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of specific experimental data on the anti-inflammatory effects of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. Studies detailing its efficacy, mechanism of action, or comparison with other anti-inflammatory agents could not be located. Therefore, a direct comparison guide as requested for this specific compound cannot be generated at this time.

Alternative Analysis: Anti-inflammatory Properties of 3-Hydroxy-Pyridine-4-One Derivatives

As an alternative, this guide provides a comparative overview of a closely related class of compounds, the 3-hydroxy-pyridine-4-one derivatives . These compounds share a similar core structure and have been the subject of multiple studies investigating their anti-inflammatory potential. This analysis is based on available experimental data for these derivatives and serves as a valuable reference for researchers interested in the anti-inflammatory properties of pyridinone-based compounds.

Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in various preclinical models.[1][2] Their mechanism of action is thought to be linked to their iron-chelating properties, which may interfere with the activity of iron-dependent enzymes crucial to the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2]

Comparative In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of several 3-hydroxy-pyridine-4-one derivatives have been evaluated in rodent models of acute inflammation, primarily the carrageenan-induced paw edema and croton oil-induced ear edema assays.[1][2] These studies compare the efficacy of the test compounds to the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.

CompoundAnimal ModelDose% Inhibition of EdemaReference Compound% Inhibition by Reference
Compound A Carrageenan-induced paw edema (rat)20 mg/kg67%Indomethacin60%
Croton oil-induced ear edema (mouse)20 mg/kg37%Indomethacin65%
Compound B Carrageenan-induced paw edema (rat)400 mg/kgSignificant (P < 0.001)Indomethacin60%
Croton oil-induced ear edema (mouse)400 mg/kg43%Indomethacin65%
Compound C Carrageenan-induced paw edema (rat)200 mg/kg58%Indomethacin60%
Croton oil-induced ear edema (mouse)200 mg/kg50%Indomethacin65%

Data sourced from a study on new derivatives of 3-hydroxy pyridine-4-one.[1][2]

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the activity of compounds against acute, non-immune inflammation.[1][2]

  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • Animals are divided into control, reference (e.g., indomethacin), and test compound groups.

    • The initial volume of the right hind paw is measured using a plethysmograph.

    • Test compounds, reference drug, or vehicle are administered intraperitoneally.

    • After a set time (e.g., 30 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw to induce inflammation.

    • Paw volume is measured again at specified time points (e.g., 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

2. Croton Oil-Induced Ear Edema in Mice

This model is another standard for evaluating acute topical anti-inflammatory effects.[1][2]

  • Animals: Male Swiss albino mice are commonly used.

  • Procedure:

    • Animals are grouped as in the paw edema model.

    • Test compounds, reference drug, or vehicle are administered intraperitoneally.

    • After a specified time, a solution of croton oil in a suitable solvent is applied to the inner surface of the right ear to induce inflammation.

    • After a set duration (e.g., 4 hours), the mice are sacrificed, and circular sections are punched out from both the treated (right) and untreated (left) ears.

  • Data Analysis: The difference in weight between the right and left ear punches is used as a measure of edema. The percentage of inhibition is calculated by comparing the treated groups to the control group.

Signaling Pathways and Mechanisms

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. While the specific effects of 3-hydroxy-pyridine-4-one derivatives on these pathways are not yet fully elucidated, their proposed inhibition of COX and LOX enzymes suggests an upstream effect on the production of prostaglandins and leukotrienes, which are key inflammatory mediators.

Below are diagrams illustrating a general experimental workflow for evaluating anti-inflammatory compounds and the NF-κB signaling pathway, a common target for anti-inflammatory drugs.

G cluster_0 In Vivo Model cluster_1 In Vitro Model Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Measurement of Edema Measurement of Edema Induction of Inflammation->Measurement of Edema Data Analysis Data Analysis Measurement of Edema->Data Analysis Cell Culture (e.g., Macrophages) Cell Culture (e.g., Macrophages) Compound Treatment Compound Treatment Cell Culture (e.g., Macrophages)->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) LPS Stimulation->Cytokine Measurement (ELISA) Pathway Analysis (Western Blot) Pathway Analysis (Western Blot) Cytokine Measurement (ELISA)->Pathway Analysis (Western Blot) Preclinical Evaluation Preclinical Evaluation In Vivo Model In Vivo Model Preclinical Evaluation->In Vivo Model In Vitro Model In Vitro Model Preclinical Evaluation->In Vitro Model

Experimental workflow for anti-inflammatory drug screening.

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription of

Simplified NF-κB signaling pathway in inflammation.

References

Unlocking Stereoselectivity: A Comparative Analysis of Dihydropyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between dihydropyridine (DHP) isomers is critical for designing more effective and safer therapeutics. This guide provides an objective comparison of the biological activities of various DHP isomers, supported by experimental data and detailed protocols, to aid in the rational design and selection of these potent L-type calcium channel modulators.

Dihydropyridines are a cornerstone in the treatment of hypertension and angina, primarily acting by blocking L-type voltage-gated calcium channels, which leads to vasodilation.[1] However, many DHPs are chiral molecules, and their enantiomers often exhibit significant differences in potency, selectivity, and even mechanism of action. This stereoselectivity has profound implications for drug development, as the therapeutic activity may reside primarily in one isomer, while the other may contribute to off-target effects or be inactive.

Comparative Analysis of Biological Activity

The differential effects of dihydropyridine isomers are most evident in their varying potencies in blocking L-type calcium channels. This is often quantified by the half-maximal inhibitory concentration (IC50) and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

DihydropyridineIsomerAssayKey FindingsReference
Amlodipine S-amlodipineL-type Ca2+ channel bindingNearly 1000 times greater affinity for the receptor site compared to the R-isomer.[2][3][2],[3]
R-amlodipineL-type Ca2+ channel bindingSignificantly lower affinity.[2]
Pranidipine S-pranidipineRat Aorta Contraction (KCl induced)pA2 = 10.03; approximately 50 times more potent than the R-isomer.[4][4]
R-pranidipineRat Aorta Contraction (KCl induced)pA2 = 8.36.[4][4]
Isradipine (+)-isradipineL-type Ca2+ channel block (CHO cells, -80mV)IC50 = 1.6 nM.[5][5]
(-)-isradipineL-type Ca2+ channel block (CHO cells, -80mV)IC50 = 170 nM.[5][5]
S-12967 / S-12968 (-)-S-12968K+-induced contraction in rat mesenteric arteriesApproximately 300 times more potent than the (+)-isomer.[2][2]
(+)-S-12967K+-induced contraction in rat mesenteric arteriesSignificantly less potent.[2][2]
Nifedipine RacemicK+-induced contraction in rat mesenteric arteriesInhibitory action on vessel responses.[2][2]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for dihydropyridine calcium channel blockers involves the inhibition of calcium influx into vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure. The signaling cascade and a typical experimental workflow for characterizing these compounds are illustrated below.

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel Activates Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx DHP Dihydropyridine Isomer DHP->L_type_Ca_Channel Blocks Vasodilation Vasodilation DHP->Vasodilation Leads to Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction

Signaling pathway of dihydropyridine action in vascular smooth muscle.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Aortic_Ring Aortic Ring Vasorelaxation Assay Lead_Optimization Lead Optimization Aortic_Ring->Lead_Optimization Patch_Clamp Patch-Clamp Electrophysiology Patch_Clamp->Lead_Optimization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->Lead_Optimization Animal_Models Animal Models of Hypertension (e.g., SHR) BP_Measurement Blood Pressure Measurement Animal_Models->BP_Measurement Compound_Synthesis Dihydropyridine Isomer Synthesis Compound_Synthesis->Aortic_Ring Compound_Synthesis->Patch_Clamp Compound_Synthesis->Cytotoxicity Lead_Optimization->Animal_Models

Experimental workflow for dihydropyridine characterization.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparative analysis of dihydropyridine isomers.

In Vitro Aortic Ring Vasorelaxation Assay

Objective: To assess the vasorelaxant activity of dihydropyridine isomers on isolated arterial rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Potassium chloride (KCl) for inducing contraction

  • Dihydropyridine test compounds

  • Organ bath system with isometric force transducers

  • Data acquisition system

Protocol:

  • Euthanize the rat via an approved method and dissect the thoracic aorta.

  • Carefully clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

  • Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.

  • Once the contraction has reached a stable plateau, add the dihydropyridine isomers in a cumulative concentration-dependent manner.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Calculate the percentage of relaxation relative to the maximal KCl-induced contraction.

  • Determine the pA2 values for each isomer to quantify their antagonist potency.[4]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of dihydropyridine isomers on L-type calcium channel currents.

Materials:

  • Cell line stably expressing the target L-type calcium channel (e.g., HEK293 cells with Cav1.2)

  • External solution (in mM: 135 TEA-Cl, 10 BaCl2, 10 HEPES, pH 7.4 with TEA-OH)

  • Internal (pipette) solution (in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ resistance)

  • Microscope with micromanipulators

Protocol:

  • Culture the cells on glass coverslips to an appropriate density.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull glass pipettes and fire-polish the tips. Fill the pipette with the internal solution.

  • Approach a target cell with the pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type calcium currents.

  • Record baseline currents in the absence of the drug.

  • Perfuse the cell with various concentrations of the dihydropyridine isomer and record the corresponding reduction in current amplitude.

  • Analyze the data to determine the IC50 value for each isomer.[5]

MTT Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of dihydropyridine isomers on cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dihydropyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the dihydropyridine isomers and incubate for a further 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value for each isomer to quantify its cytotoxic potential.

References

Evaluating the Specificity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one for Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enzyme specificity of the compound 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one. Due to the limited direct experimental data on this specific molecule, this guide leverages data from structurally similar pyridinone derivatives to infer a likely target and provide a framework for its experimental evaluation. The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.

Putative Target Enzyme: Glutamate Ionotropic Receptor NMDA Type Subunit 2A (GluN2A)

While direct enzymatic targets of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one are not yet reported in the literature, a closely related series of 6-methylpyridin-2-one derivatives has been identified as novel positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] This suggests that 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one may also function as a modulator of GluN2A-containing NMDA receptors. Potentiation of these receptors is a promising therapeutic strategy for certain neurological disorders.[1]

The NMDA receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission and plasticity in the central nervous system.[2] Modulation of specific subunits, such as GluN2A, offers a pathway for developing targeted therapies with potentially fewer side effects.

dot

Caption: Putative signaling pathway of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

Comparative Performance of Pyridinone Derivatives

To provide a broader context for the potential activity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one, the following tables summarize the inhibitory activities of various pyridinone derivatives against different enzyme targets. This highlights the versatility of the pyridinone scaffold and the importance of specific substitutions in determining the target.

Table 1: Pyridinone Derivatives as PIM-1 Kinase Inhibitors

CompoundTarget EnzymeIC₅₀ (µM)Reference
4cPIM-1 Kinase0.110[3]
4fPIM-1 Kinase0.095[3]
12PIM-1 Kinase0.0143[4][5]
6cPIM-1 Kinase4.62[6]
7aPIM-1 Kinase1.18[6]
7cPIM-1 Kinase1.38[6]
7dPIM-1 Kinase1.97[6]
9PIM-1 Kinase4.18[6]
4c (Cyanopyridine)PIM-1 Kinase0.56 (Quercetagetin IC₅₀)[7]
4d (Cyanopyridine)PIM-1 Kinase0.46[7]

Table 2: Pyridinone Derivatives as Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors

CompoundTarget EnzymeIC₅₀ (µM)Reference
1mIDH1 (R132H)1.6[8]
1mIDH1 (R132C)1.0[8]
(+)-119mIDH1 (R132H)0.081[9]
(+)-119mIDH1 (R132C)0.072[9]

Table 3: Pyridinone Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors

CompoundTarget EnzymeIC₅₀ (nM)Reference
L-696,229HIV-1 RT20 - 200[10]
L-697,639HIV-1 RT20 - 800[11]
L-697,661HIV-1 RT20 - 800[11]
Exemplified CompoundHIV-1 RT20[12]
9HIV-1 RT33,890[13]

Experimental Protocols

To evaluate the specificity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one, a series of well-defined experimental protocols are necessary. Below are detailed methodologies for assessing its activity on the putative target, GluN2A, and a general framework for screening against a panel of other enzymes to determine its specificity.

Protocol 1: Evaluation of GluN2A Positive Allosteric Modulator Activity

This protocol is adapted from methods used to screen for GluN2A PAMs.[14]

Objective: To determine if 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one acts as a positive allosteric modulator of GluN2A-containing NMDA receptors.

Materials:

  • HEK293 cells stably expressing human GluN1 and GluN2A subunits.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Glutamate and glycine solutions.

  • 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one stock solution in DMSO.

  • A known GluN2A PAM as a positive control.

  • A known GluN2A antagonist as a negative control.

  • 384-well microplates.

  • Fluorescent plate reader.

Procedure:

  • Cell Preparation: Seed the HEK293-GluN1/GluN2A cells into 384-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one (and controls) to the wells. Incubate for a specified period.

  • Agonist Stimulation: Add a sub-maximal concentration of glutamate and a saturating concentration of glycine to the wells to activate the NMDA receptors.

  • Fluorescence Measurement: Immediately measure the intracellular calcium influx using a fluorescent plate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the EC₅₀ (the concentration at which 50% of the maximal potentiation is observed).

dot

GluN2A_PAM_Assay_Workflow A Seed HEK293-GluN1/GluN2A cells in 384-well plate B Culture overnight A->B C Wash cells and load with calcium-sensitive dye B->C D Add test compound (3-HMP) and controls C->D E Incubate D->E F Add Glutamate and Glycine (agonists) E->F G Measure Ca²⁺ influx via fluorescence reading F->G H Data Analysis: Determine EC₅₀ G->H

Caption: Experimental workflow for GluN2A PAM assay.

Protocol 2: General Enzyme Inhibition Assay for Specificity Profiling

Objective: To assess the inhibitory activity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one against a panel of off-target enzymes to determine its specificity.

Materials:

  • Purified target enzymes.

  • Specific substrates for each enzyme.

  • Assay buffer specific to each enzyme's optimal conditions.

  • 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one stock solution in DMSO.

  • Known inhibitors for each enzyme as positive controls.

  • 96-well plates.

  • Spectrophotometer or fluorometer.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a defined period to allow for binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

dot

Enzyme_Inhibition_Assay_Workflow A Prepare serial dilutions of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one B Add buffer, test compound, and enzyme to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with substrate C->D E Monitor reaction kinetics (absorbance/fluorescence) D->E F Calculate initial velocities E->F G Determine IC₅₀ values F->G

Caption: General workflow for an enzyme inhibition assay.

Conclusion

Based on the available evidence from structurally related compounds, 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one is putatively a positive allosteric modulator of the GluN2A subunit of the NMDA receptor. However, the diverse biological activities of the pyridinone scaffold necessitate a thorough experimental evaluation of its specificity. The provided protocols for assessing GluN2A PAM activity and general enzyme inhibition profiling offer a robust framework for characterizing the pharmacological profile of this compound. The comparative data on other pyridinone derivatives underscore the potential for this chemical class to yield potent and selective modulators of various enzyme targets. Direct experimental investigation is crucial to confirm the target and specificity of 3-(hydroxymethyl)-1-methylpyridin-2(1H)-one.

References

A Comparative Guide to the Cross-Reactivity Profile of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document outlines a proposed study, including detailed experimental protocols and a comparative analysis with structurally similar compounds, primarily nicotine metabolites. This guide is intended to serve as a valuable resource for researchers designing and interpreting immunoassay-based studies involving this and related molecules.

Introduction to this compound

This compound is a pyridine derivative with a chemical formula of C7H9NO2 and a molecular weight of 139.15 g/mol .[1] Its structure is characterized by a methylated pyridinone ring with a hydroxymethyl substituent. Compounds with the 2-oxo-1,2-dihydropyridine core are of interest in medicinal chemistry due to their diverse biological activities.[2][3][4] Given its structural similarity to known metabolites of nicotine and other biologically active compounds, understanding its cross-reactivity in common analytical methods, such as immunoassays, is crucial for accurate quantification and interpretation of results.

The Importance of Cross-Reactivity Studies

Immunoassays are widely used for the detection and quantification of small molecules in biological matrices due to their high sensitivity and throughput. However, a significant challenge with these assays is the potential for cross-reactivity, where the antibodies bind to structurally related, non-target compounds.[5] This can lead to inaccurate results, such as false positives or overestimation of the target analyte's concentration. Therefore, thorough cross-reactivity studies are essential to validate the specificity of an immunoassay and ensure the reliability of the data.

Proposed Cross-Reactivity Study for this compound

This section outlines a proposed experimental workflow for assessing the cross-reactivity of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The following diagram illustrates the key steps in the proposed competitive ELISA for determining cross-reactivity.

G cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis coat Antigen-Protein Conjugate Coating wash1 Wash coat->wash1 block Blocking wash1->block add_sample Add Sample/Standard + Primary Antibody block->add_sample incubate1 Incubate add_sample->incubate1 wash2 Wash incubate1->wash2 add_secondary Add Enzyme-Conjugated Secondary Antibody wash2->add_secondary incubate2 Incubate add_secondary->incubate2 wash3 Wash incubate2->wash3 add_substrate Add Substrate wash3->add_substrate read Read Absorbance add_substrate->read plot Plot Standard Curve read->plot calc Calculate IC50 & Cross-Reactivity plot->calc

Caption: Experimental workflow for competitive ELISA.

A detailed protocol for a competitive ELISA to determine the cross-reactivity of this compound is provided below. This protocol is based on established methodologies for small molecule immunoassays.[6][7][8]

Materials:

  • High-binding 96-well microtiter plates

  • Antigen-protein conjugate (e.g., target analyte hapten conjugated to BSA or OVA)

  • Primary antibody specific to the target analyte

  • This compound (test compound)

  • Structurally related compounds for comparison (e.g., cotinine, trans-3'-hydroxycotinine)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the antigen-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of the standard (target analyte), this compound, and other test compounds in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody.

    • Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and each test compound.

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Comparative Analysis with Structurally Similar Compounds

To provide a meaningful comparison, the cross-reactivity of this compound should be evaluated against a panel of structurally related compounds. The selection of these comparators is critical for understanding the specificity of the immunoassay.

The following table lists potential comparator compounds, including key nicotine metabolites, that are structurally relevant to this compound.

Compound NameChemical FormulaMolecular Weight ( g/mol )Structural Relationship to Target Compound
This compound C7H9NO2 139.15 Test Compound
CotinineC10H12N2O176.22Pyridinone ring system
trans-3'-HydroxycotinineC10H12N2O2192.22Pyridinone ring system with hydroxyl group
NicotineC10H14N2162.23Precursor to pyridinone metabolites
1-Methyl-2-pyridoneC6H7NO109.13Core pyridinone structure
3-HydroxymethylpyridineC6H7NO109.13Related pyridine alcohol

The following table presents hypothetical cross-reactivity data for this compound and the comparator compounds in a theoretical immunoassay designed for a related pyridinone structure. This table is for illustrative purposes to demonstrate how the data would be presented.

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte (e.g., Cotinine) 10 100%
This compound 500 2%
trans-3'-Hydroxycotinine2540%
Nicotine>10,000<0.1%
1-Methyl-2-pyridone2,0000.5%
3-Hydroxymethylpyridine>10,000<0.1%

Signaling Pathway and Metabolic Context

While this compound is not a direct metabolite of nicotine, its structural similarity places it within the broader context of nicotine metabolism. Understanding this pathway can help in predicting potential cross-reactants in biological samples from individuals exposed to nicotine.

G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 TestCompound 1-METHYL-2-OXO-1,2- DIHYDROPYRIDINE-3-METHANOL

Caption: Simplified metabolic pathway of nicotine.

This diagram illustrates the major metabolic conversion of nicotine to cotinine and then to trans-3'-hydroxycotinine, primarily mediated by the CYP2A6 enzyme. This compound is shown as a structurally related compound that could potentially cross-react in immunoassays targeting these metabolites.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, this guide provides a comprehensive framework for conducting such studies. By following the detailed experimental protocol and comparing the results with structurally similar compounds, researchers can accurately characterize its cross-reactivity profile. This information is essential for the development and validation of specific immunoassays and for ensuring the reliability of analytical data in research and clinical settings. The provided diagrams and tables serve as templates for the visualization and presentation of experimental workflows and results.

References

Benchmarking Novel Pyridinone Compounds Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel pyridinone-based compounds against established inhibitors for key drug targets. The data presented is intended to offer a clear, evidence-based assessment of the potential of these novel compounds in drug discovery and development.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of novel pyridinone compounds and known inhibitors was assessed using in vitro biochemical or cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for direct comparison.

Kinase Inhibitors

p38 MAP Kinase

Novel pyridinyl-heterocycle compounds have been evaluated for their inhibitory activity against p38α MAP kinase. The following table compares the IC50 values of a representative novel compound with the known p38 inhibitor, SB203580.

CompoundTargetIC50 (nM)Assay Type
Novel Pyridinone 1 p38α MAPK40Biochemical Assay
SB203580 p38α MAPK50Biochemical Assay

c-Jun N-terminal Kinase (JNK)

A comparative efficacy analysis of a novel pyridinone derivative against the well-established JNK inhibitor SP600125 is presented below. The data for the novel compound is based on a hypothetical model to illustrate a comparative framework.[1]

CompoundTargetIC50 (nM)Assay Type
Novel Pyridinone 2 JNK135Biochemical Assay
JNK238Biochemical Assay
JNK385Biochemical Assay
SP600125 JNK140Biochemical Assay
JNK240Biochemical Assay
JNK390Biochemical Assay
Antiviral Agents

HIV-1 Reverse Transcriptase (RT)

Novel pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). The table below compares the anti-HIV-1 activity of a novel pyridinone compound with the known NNRTI, Efavirenz (EFV).

CompoundTargetEC50 (nM)Cell Line
Novel Pyridinone 3 HIV-1 (Wild-Type)2MT-4
Y181C Mutant19MT-4
K103N Mutant7MT-4
Efavirenz (EFV) HIV-1 (Wild-Type)3MT-4
Y181C Mutant4MT-4
K103N Mutant320MT-4

Influenza Neuraminidase

To illustrate a comparative framework for neuraminidase inhibitors, novel N-heterocycle substituted oseltamivir derivatives have been benchmarked against the widely used antiviral drug, Oseltamivir.[2]

CompoundTargetIC50 (nM)Virus Strain
Novel Oseltamivir Derivative Neuraminidase0.89H1N1
Neuraminidase1.23H3N2
Oseltamivir Carboxylate Neuraminidase1.12H1N1
Neuraminidase3.45H3N2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

Biochemical Kinase Inhibition Assays

p38α MAP Kinase Assay

The inhibitory activity against p38α MAP kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]

  • Compound Preparation : A 10-point, 3-fold serial dilution of the test compounds was prepared in DMSO.

  • Reaction Setup : 2.5 µL of the diluted compound was added to a 384-well plate. Subsequently, 5 µL of a 2X solution of p38α kinase and a GFP-tagged substrate (e.g., CREB) was added. The kinase and inhibitor were pre-incubated for 60 minutes at room temperature.

  • Reaction Initiation : The kinase reaction was initiated by adding 2.5 µL of a 4X ATP solution. The final ATP concentration was at or near the Km for p38α. The reaction was incubated for 60 minutes at room temperature.

  • Detection : 10 µL of a "Stop and Detect" solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody was added. The plate was incubated for 60 minutes at room temperature.

  • Data Acquisition : The plate was read on a TR-FRET compatible plate reader, collecting emission data at 520 nm (GFP) and 495 nm (Terbium). The IC50 value was determined by plotting the emission ratio against the logarithm of the inhibitor concentration.

JNK Inhibition Assay

The inhibitory potency against JNK isoforms was evaluated using an in vitro kinase assay.[1]

  • Compound Dilution : Test compounds were serially diluted in DMSO and then further diluted in the kinase assay buffer.

  • Kinase Reaction : The reaction was performed in a 384-well plate containing the JNK enzyme, a peptide substrate, and ATP.

  • Incubation : The reaction mixture was incubated at room temperature for a specified time to allow for substrate phosphorylation.

  • Detection : The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence or luminescence.

  • Data Analysis : The percentage of inhibition for each compound concentration was calculated relative to a no-inhibitor control. The IC50 value was determined by fitting the data to a dose-response curve.

Cell-Based Antiviral Assays

HIV-1 Reverse Transcriptase Inhibition Assay

The anti-HIV-1 activity was determined in a cell-based assay using MT-4 cells.

  • Cell Preparation : MT-4 cells were seeded in 96-well plates.

  • Compound Addition : Serial dilutions of the test compounds were added to the cells.

  • Virus Infection : A standardized amount of HIV-1 (wild-type or mutant strains) was added to the wells.

  • Incubation : The plates were incubated at 37°C in a CO2 incubator for 5 days.

  • MTT Assay : The viability of the cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which measures the metabolic activity of living cells.

  • Data Analysis : The EC50 (50% effective concentration) was calculated as the compound concentration that resulted in a 50% protection of the cells from the cytopathic effect of the virus.

Neuraminidase Inhibition Assay

The inhibitory activity against influenza neuraminidase was measured using a fluorescence-based assay.[4]

  • Virus Preparation : The neuraminidase activity of the influenza virus isolates was titrated.

  • Inhibitor Dilution : The test compounds and known inhibitors were serially diluted.

  • Enzyme Reaction : The diluted virus and inhibitors were pre-incubated in a 96-well plate. The reaction was initiated by adding a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Incubation : The plate was incubated at 37°C to allow for enzymatic cleavage of the substrate.

  • Fluorescence Reading : The fluorescence of the released 4-methylumbelliferone was measured using a fluorescence plate reader.

  • Data Analysis : The IC50 value was calculated as the inhibitor concentration that caused a 50% reduction in neuraminidase activity.

Signaling Pathways and Viral Life Cycles

To provide a biological context for the action of these inhibitors, the following diagrams illustrate the relevant signaling pathways and viral life cycles.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression SP600125 SP600125 (Known Inhibitor) SP600125->JNK Novel_Pyridinone Novel Pyridinone (Test Compound) Novel_Pyridinone->JNK

JNK Signaling Pathway and points of inhibition.

p38_MAPK_Signaling_Pathway Stress_Cytokines Stress / Cytokines (LPS, TNF-α) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream->Cellular_Response SB203580 SB203580 (Known Inhibitor) SB203580->p38 Novel_Pyridinone Novel Pyridinone (Test Compound) Novel_Pyridinone->p38

p38 MAPK Signaling Pathway and points of inhibition.

HIV_Life_Cycle HIV_Virion HIV Virion Binding_Fusion 1. Binding and Fusion HIV_Virion->Binding_Fusion Viral_RNA Viral RNA Binding_Fusion->Viral_RNA Reverse_Transcription 2. Reverse Transcription Viral_RNA->Reverse_Transcription (Reverse Transcriptase) Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration 3. Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Replication 4. Replication Provirus->Replication Assembly_Budding 5. Assembly and Budding Replication->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion RT_Inhibitor Pyridinone NNRTI RT_Inhibitor->Reverse_Transcription

HIV-1 Life Cycle and the target of Pyridinone NNRTIs.

Influenza_Life_Cycle Influenza_Virion Influenza Virion Attachment_Entry 1. Attachment and Entry Influenza_Virion->Attachment_Entry Replication 2. Replication Attachment_Entry->Replication Assembly 3. Assembly Replication->Assembly Budding 4. Budding Assembly->Budding Release 5. Release Budding->Release (Neuraminidase) New_Virion New Influenza Virion Release->New_Virion NA_Inhibitor Neuraminidase Inhibitor NA_Inhibitor->Release

Influenza Virus Life Cycle and the target of Neuraminidase Inhibitors.

References

Assessing the Therapeutic Index of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide provides a comparative assessment of the therapeutic index for 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL derivatives, a class of compounds with potential applications in neuroprotection and as 5-HT4 receptor agonists. Due to the limited publicly available data on the therapeutic index of these specific derivatives, this guide offers a comparison with established and investigational drugs in these therapeutic areas, alongside detailed experimental protocols for assessing the necessary efficacy and toxicity data.

Comparative Analysis of Therapeutic Indices

Table 1: Comparison of Potential Neuroprotective Agents

Compound/DrugMechanism of Action (Primary)Efficacy Data (Example)Toxicity Data (Example)Therapeutic Index (TI)
This compound Derivatives Putative neuroprotective effectsData not availableData not availableData not available
Riluzole Glutamate inhibitorSlows disease progression in ALSElevated liver enzymes, dizziness, gastrointestinal effects.Narrow; requires monitoring[1][2][3][4]
Edaravone Free radical scavengerSlows decline in ALS functional rating scaleHypersensitivity reactions, contusion, gait disturbance.Under investigation; administered intravenously[5][6][7][8]

Table 2: Comparison of 5-HT4 Receptor Agonists

Compound/DrugSelectivity for 5-HT4 ReceptorEfficacy Data (Example)Toxicity Data (Example)Therapeutic Index (TI)
This compound Derivatives Potential 5-HT4 agonismData not availableData not availableData not available
Prucalopride HighEffective in chronic constipation at 1-2 mg/day[9][10][11]Headache, nausea, abdominal pain; low cardiovascular risk[9][12]Wide for approved indications[12][13]
Velusetrag HighAccelerates gastric and colonic transit[14][15][16]Generally well-tolerated in clinical trials[15][17]Under investigation
ATI-7505 (Naronapride) HighProkinetic activity in dogs and humans[18][19][20][21][22]Designed for improved cardiac safety profile over older agents[18][19]Under investigation

Experimental Protocols

To determine the therapeutic index of novel this compound derivatives, both efficacy and toxicity must be assessed in relevant preclinical models.

Determination of Acute Oral Toxicity (LD50)

The median lethal dose (LD50) can be determined using standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to estimate the LD50 and identify the toxicity class of a substance while minimizing the number of animals used.

  • Test Animals: Healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats), typically females as they are often slightly more sensitive.[23] Animals are acclimatized for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test compound is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1-2 mL/100g body weight.[24]

  • Administration: The compound is administered as a single oral dose by gavage.[24]

  • Procedure:

    • A sighting study is performed with a single animal at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg) to determine the starting dose for the main study.[23]

    • In the main study, a group of animals (typically 5) is dosed at the selected starting level.

    • The outcome (mortality or evident toxicity) determines the next step:

      • If no mortality or evident toxicity is observed, the next higher fixed dose is used in another group of animals.

      • If mortality is observed, the next lower fixed dose is used.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and changes in body weight for at least 14 days.[23]

  • Data Analysis: The LD50 is determined based on the dose at which mortality is observed. Statistical methods like the Karber-Behrens method can be used for calculation.[25]

Other related OECD guidelines include the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425), which also aim to reduce the number of animals used.[26][27][28]

Determination of Efficacy (ED50) for Neuroprotection

The median effective dose (ED50) for neuroprotection must be determined in a relevant animal model of neurological disease.

Protocol: In Vivo Efficacy in a Model of Focal Cerebral Ischemia

This protocol outlines a general procedure for assessing the neuroprotective effects of a compound in a rodent model of stroke.

  • Test Animals: Adult male rodents (e.g., Sprague-Dawley rats).

  • Model Induction: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). This can be achieved by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery.

  • Drug Administration: The test compound is administered at various doses (e.g., intraperitoneally or intravenously) at a specific time point relative to the ischemic insult (e.g., before, during, or after MCAO).

  • Efficacy Endpoints:

    • Infarct Volume Measurement: 24-48 hours after MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured to determine the infarct volume.

    • Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function before and after MCAO. A scoring system (e.g., on a scale of 0-5) is used to quantify the severity of the neurological deficit.

  • Data Analysis: A dose-response curve is generated by plotting the dose of the compound against the percentage reduction in infarct volume or improvement in neurological score. The ED50 is the dose that produces 50% of the maximal protective effect.

Determination of Efficacy (ED50) for 5-HT4 Receptor Agonism

The ED50 for 5-HT4 receptor agonism is typically assessed by measuring the prokinetic effects of the compound in vivo.

Protocol: In Vivo Colonic Motility Assay

  • Test Animals: Healthy adult rodents (e.g., Wistar rats).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • A non-absorbable marker (e.g., charcoal meal or carmine red) is administered orally.

    • The test compound is administered at various doses, typically subcutaneously or orally, shortly after the marker.

    • After a set period (e.g., 30-60 minutes), animals are euthanized.

    • The entire gastrointestinal tract is carefully removed, and the distance traveled by the marker is measured as a percentage of the total length of the small intestine or the presence of the marker in the cecum is noted.

  • Data Analysis: A dose-response curve is constructed by plotting the dose of the compound against the increase in intestinal transit. The ED50 is the dose that produces 50% of the maximal prokinetic effect.

Visualizations

Experimental_Workflow_Therapeutic_Index cluster_Efficacy Efficacy Assessment (ED50) cluster_Toxicity Toxicity Assessment (LD50/TD50) cluster_TI Therapeutic Index Calculation E1 Disease Model Induction (e.g., MCAO, Chronic Constipation Model) E2 Administer Graded Doses of This compound Derivative E1->E2 E3 Measure Therapeutic Effect (e.g., Reduced Infarct Volume, Increased GI Motility) E2->E3 E4 Generate Dose-Response Curve E3->E4 E5 Calculate ED50 E4->E5 TI_Calc TI = LD50 / ED50 E5->TI_Calc T1 Administer Graded Doses to Healthy Animals (OECD Guidelines) T2 Observe for Toxic Effects and Mortality (14 days) T1->T2 T3 Determine Dose-Lethality Relationship T2->T3 T4 Calculate LD50 or TD50 T3->T4 T4->TI_Calc

Caption: Workflow for determining the therapeutic index.

Signaling_Pathway_5HT4 Compound 1-METHYL-2-OXO-1,2- DIHYDROPYRIDINE-3-METHANOL Derivative (Agonist) Receptor 5-HT4 Receptor Compound->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Modulation of Ion Channels & Neurotransmitter Release PKA->Effect Outcome Prokinetic Effect Effect->Outcome

Caption: Putative signaling pathway for 5-HT4 receptor agonism.

QSAR_Logic cluster_input Input Data cluster_model QSAR/QSTR Model cluster_output Predicted Output Structure Chemical Structure of Pyridone Derivatives Descriptors Calculate Molecular Descriptors (e.g., logP, electronic properties) Structure->Descriptors Activity Known Experimental Data (Toxicity/Efficacy of related compounds) Algorithm Develop Mathematical Model (e.g., Regression, Machine Learning) Activity->Algorithm Descriptors->Algorithm Prediction Predicted LD50 and ED50 for 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE -3-METHANOL Derivatives Algorithm->Prediction

Caption: Logic diagram for QSAR/QSTR-based prediction.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL (CAS No. 36721-61-6). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the known hazards of its structural components: pyridinone and methanol.

I. Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will likely utilize incineration.[1][6]

Step 1: Waste Segregation and Collection

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include hazard symbols for "Flammable" and "Toxic".

  • Indicate the approximate quantity of waste.

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.

  • Keep away from sources of ignition such as heat, sparks, and open flames.[2]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Arrange for Pickup

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.

  • Provide them with all necessary information about the waste, including its name and quantity.

III. Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Fire:

  • Use a carbon dioxide, dry chemical, or alcohol-resistant foam extinguisher.[3]

  • Do not use a direct stream of water, as it may spread the fire.

IV. Environmental Fate Considerations

Heterocyclic compounds like pyridinones can be water-soluble and may be transported to groundwater.[6] Methanol is also soluble in water and can be volatile.[7] While some pyridinone derivatives and methanol can be biodegradable, improper disposal can still pose a significant risk to the environment.[6][8] Therefore, releasing this chemical into the sewer system or the general trash is strictly prohibited.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal cluster_3 A Assess Hazards & Wear Appropriate PPE B Segregate Waste in a Compatible Container A->B Spill Spill Response A->Spill C Label Container with Chemical Name & Hazard Symbols B->C D Seal Container Securely C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Professional Disposal (Incineration) F->G Spill->B Collect contaminated materials

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for 1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-METHANOL is unavailable, related pyridine compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2][3] Therefore, a comprehensive personal protective equipment plan is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[1] A face shield should be worn when there is a significant risk of splashing.Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[1][4]Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[1][2]The type of respirator will depend on the concentration and nature of the airborne contaminant. Ensure proper fit and training before use.[1]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.[2] For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary.Keep lab coats fully buttoned. Remove protective clothing before leaving the laboratory area.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

Engineering Controls:

  • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[2]

Handling Procedures:

  • Preparation: Designate a specific area within the fume hood for handling the compound to contain potential spills.[2]

  • Donning PPE: Before handling, put on all required PPE as specified in Table 1.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[2] Use the smallest quantity necessary for the experiment.[1]

  • Solution Preparation: When preparing solutions, always work within a chemical fume hood.[5]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound.[1]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Management and Disposal Plan

Spill Management:

  • Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[1] Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[1] Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill: Evacuate the laboratory and notify your institution's environmental health and safety (EHS) department immediately.

Waste Disposal:

  • Waste containing this compound should be treated as hazardous waste.[2]

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[2]

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.

  • Consult with your institution's EHS department for specific disposal protocols, which may include incineration.[5] Do not dispose of this chemical down the drain or in regular trash.[5]

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing Weighing Don PPE->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Reaction/Use Reaction/Use Solution Preparation->Reaction/Use Decontamination Decontamination Reaction/Use->Decontamination Emergency Emergency Reaction/Use->Emergency Spill Spill Reaction/Use->Spill Segregate Waste Segregate Waste Decontamination->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste First Aid First Aid Emergency->First Aid Spill Response Spill Response Spill->Spill Response

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.